2-Ethenyl-2,5-dimethyl-4-hexen-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-2,5-dimethylhex-4-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-10(4,8-11)7-6-9(2)3/h5-6,11H,1,7-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJTYGUNUFOHNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C)(CO)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50598-21-5 | |
| Record name | 2-ethenyl-2,5-dimethylhex-4-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Irregular monoterpene alcohols in Eucalyptus citriodora essential oil
An In-Depth Technical Guide to the Irregular Monoterpene Alcohols in Eucalyptus citriodora Essential Oil
Abstract
Eucalyptus citriodora (Corymbia citriodora), commonly known as the lemon-scented gum, is a renowned source of essential oil rich in monoterpenoids. While the oil is commercially dominated by the regular monoterpene aldehyde citronellal, it possesses a complex profile of other constituents, including a notable array of irregular monoterpene alcohols. These compounds, distinguished by their unique non-head-to-tail carbon skeletons, contribute significantly to the oil's biological activity and chemical profile. This technical guide provides an in-depth exploration of the irregular monoterpene alcohols found in E. citriodora essential oil. It covers their chemical identity, biosynthetic origins, detailed analytical methodologies for extraction and characterization, and their significance in research and commercial applications. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this specific class of natural products.
The Chemical Landscape of Eucalyptus citriodora Essential Oil
The essential oil of Eucalyptus citriodora is a complex mixture of volatile compounds, primarily monoterpenes and sesquiterpenes.[1] The chemical composition can vary based on factors such as geographical origin, age of the leaves, and the extraction method employed.[2] However, a consistent characteristic is the predominance of oxygenated monoterpenes.[2][3]
The major constituent is typically citronellal , which can account for up to 80% of the oil's volume.[1][4] Following citronellal, the most significant components are its related alcohol, citronellol , and a group of structurally distinct isomers known as isopulegols .[5][6][7] It is these isopulegol isomers that represent the core irregular monoterpene alcohols of interest.
While regular monoterpenes are formed by the standard "head-to-tail" linkage of two isoprene units, irregular monoterpenes derive from a non-canonical "head-to-middle" or "non-head-to-tail" condensation of isoprenoid precursors.[8][9] This structural deviation imparts unique chemical and biological properties.
Key Monoterpenoid Constituents
The following table summarizes the typical major monoterpenoid constituents found in E. citriodora essential oil, with a focus on the primary alcohol components.
| Compound | Class | Typical Percentage (%) | Reference(s) |
| Citronellal | Regular Monoterpene Aldehyde | 29 - 70 | [4][6][10] |
| Citronellol | Regular Monoterpene Alcohol | 7 - 15 | [5][6][10] |
| Isopulegol | Irregular Monoterpene Alcohol | 4 - 8 | [4][5][11] |
| Isoisopulegol | Irregular Monoterpene Alcohol | ~12 (in decaying leaves) | [6] |
| p-Menthane-3,8-diol (PMD) | Regular Monoterpene Diol | 1 - 2 (in raw oil) | [12] |
Note: Percentages are indicative and can vary significantly between oil batches.
Biosynthesis of Irregular Monoterpene Alcohols
Understanding the formation of irregular monoterpenes requires a brief overview of the general isoprenoid pathway in plants.
Pillar of Expertise: Causality in Biosynthesis
The distinction between regular and irregular monoterpenes is not arbitrary; it is determined at a critical enzymatic step. The vast majority of monoterpenes arise from the head-to-tail condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) to form geranyl diphosphate (GPP), a C10 precursor. This reaction is catalyzed by GPP synthase.
However, the formation of irregular monoterpenes bypasses this standard route. Instead, specialized enzymes catalyze the condensation of two DMAPP units in a non-head-to-tail fashion.[8] In the case of lavandulol, a well-studied irregular monoterpene, the enzyme lavandulyl diphosphate synthase (LPPS) facilitates a head-to-middle condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP).[8][9] This LPP precursor is then acted upon by monoterpene synthases (mTPSs) to generate the final irregular monoterpene structures. While the specific synthase for isopulegol in Eucalyptus is not as fully characterized as in lavender, the underlying principle of a non-GPP precursor formed from two DMAPP units is conserved.
The citronellal that is abundant in the oil serves as a direct precursor for the cyclization reaction that forms isopulegol isomers.[13] This intramolecular carbonyl-ene reaction is a key transformation leading to the p-menthane skeleton of isopulegol.
Diagram: Biosynthetic Pathway Divergence
The following diagram illustrates the critical divergence point in the biosynthesis of regular versus irregular monoterpenes.
Caption: Divergence of regular and irregular monoterpene biosynthesis.
Analytical Methodologies: A Validating Workflow
The accurate identification and quantification of irregular monoterpene alcohols in a complex matrix like essential oil demand a robust and self-validating analytical workflow. This section details the core protocols from extraction to analysis.
Extraction of Essential Oil via Hydrodistillation
Principle of Method Choice: Hydrodistillation is the industry-standard and pharmacopoeial method for extracting essential oils.[14][15] It leverages the principle that the combined vapor pressure of a mixture of immiscible liquids (water and oil) is higher than the vapor pressure of the individual components, allowing the volatile oils to distill at a temperature below the boiling point of water. This prevents thermal degradation of sensitive terpenoid structures.[15][16]
Step-by-Step Protocol:
-
Plant Material Preparation: Collect fresh, healthy leaves of Eucalyptus citriodora. Coarsely chop approximately 200-300 g of the leaf material to increase the surface area for efficient steam penetration.
-
Apparatus Setup: Assemble a Clevenger-type apparatus. Place the chopped leaves into a 2 L round-bottom flask and add approximately 1 L of deionized water, ensuring the plant material is fully submerged.
-
Distillation: Connect the flask to the Clevenger trap and condenser. Heat the flask using a heating mantle. The goal is a gentle, rolling boil.
-
Extraction Process: Continue the distillation for 3-4 hours. During this time, steam and volatile oils will rise, condense, and collect in the calibrated tube of the Clevenger trap. The denser water will automatically return to the distillation flask.
-
Oil Collection: Once the distillation is complete and the apparatus has cooled, carefully collect the pale yellow essential oil from the top of the water layer in the trap using a Pasteur pipette.
-
Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the final oil in a sealed, amber glass vial at 4°C to prevent degradation. The yield is typically calculated as a percentage of the initial weight of the plant material (v/w).[5][11]
Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Method Choice: GC-MS is the definitive analytical tool for volatile compound analysis.[17] Gas chromatography provides high-resolution separation of the individual components of the oil based on their volatility and interaction with the stationary phase. Mass spectrometry provides structural information by fragmenting the eluted compounds into a predictable pattern (mass spectrum), which acts as a chemical fingerprint for identification.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1% solution (v/v) of the extracted E. citriodora essential oil in a high-purity solvent such as hexane or dichloromethane.
-
GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar DB-Wax column is typically used. The choice depends on the desired separation characteristics.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the sample solution is injected in split mode (e.g., 50:1 split ratio) at an injector temperature of 250°C.
-
-
Oven Temperature Program (Self-Validating System): The temperature program is critical for resolving isomers. A typical program is:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at a rate of 3°C/min to 240°C.
-
Final hold: Hold at 240°C for 5 minutes.
-
Rationale: A slow ramp rate is crucial for separating closely eluting stereoisomers like isopulegol and isoisopulegol.[13]
-
-
Mass Spectrometer Parameters:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis and Compound Identification:
-
Retention Index (RI): Calculate the RI for each peak using a homologous series of n-alkanes (C8-C20) run under the same conditions. This provides a standardized retention value.
-
Mass Spectra Comparison: Compare the experimental mass spectrum of each peak against established libraries (e.g., NIST, Wiley).
-
Confirmation: The definitive identification of irregular monoterpene alcohols is achieved by comparing both the calculated Retention Index and the mass spectrum with those of an authentic, purified reference standard.[18][19]
-
Quantification: Determine the relative percentage of each compound by peak area normalization.
-
Workflow Visualization
Caption: Workflow for extraction and analysis of monoterpene alcohols.
Significance and Applications
The irregular monoterpene alcohols and their derivatives from E. citriodora are of significant interest to the pharmaceutical and agrochemical industries.
-
Isopulegol: This monoterpene alcohol is valued for its distinct minty aroma and cooling sensation.[20] It is a key chemical precursor in the industrial synthesis of (-)-menthol.[13] Furthermore, research has indicated potential anti-inflammatory, antiviral, and gastroprotective effects for isopulegol.[20]
-
p-Menthane-3,8-diol (PMD): While not an irregular monoterpene itself, PMD is a crucial derivative. It is naturally present in aged E. citriodora oil and can be efficiently synthesized from citronellal.[21][22] PMD is the only naturally derived active ingredient recognized by the U.S. CDC as an effective repellent against mosquitoes, comparable in efficacy to DEET.[23][24] This makes it a highly valuable compound for developing consumer-friendly insect repellents.[12][23]
Conclusion
The essential oil of Eucalyptus citriodora is a rich source of not only the well-known citronellal but also a fascinating suite of irregular monoterpene alcohols, chiefly the isomers of isopulegol. These compounds, arising from a unique biosynthetic pathway, contribute to the oil's overall chemical profile and biological activity. A robust analytical workflow, grounded in hydrodistillation and confirmed by GC-MS with reference standards, is essential for their accurate characterization. The commercial and therapeutic potential of these alcohols and their derivatives, particularly in flavor, fragrance, and as a source for leading natural insect repellents, ensures that they will remain a subject of intensive research and development.
References
- Essential oil of Eucalyptus citriodora: Physio-Chemical. (2022-12-31). Advancements in Life Sciences.
- Chemical Composition Analysis of Eucalyptus citriodora Essential Oil Using GC-MS and NMR Spectroscopy. (2024-06-30). Trends in Agricultural Sciences.
- Chemical Composition of Essential Oil from Eucalyptus citriodora Leaves and Insecticidal Activity Against Myzus persicae and Frankliniella schultzei. (2015-06-18). Taylor & Francis.
- Chemical composition and inhibitory activity of essential oil from decaying leaves of Eucalyptus citriodora. (n.d.). PubMed.
- Essential oil of Algerian Eucalyptus citriodora: Chemical composition, antioxidant and antimicrobial activities. (n.d.). Academia.edu.
- The Biosynthetic Origin of Irregular Monoterpenes in Lavandula. (2013-03-01). PMC - NIH.
- Pmd or P-Menthane-3,8-diol, a n
- Efficient accumulation of new irregular monoterpene malonyl glucosides in Nicotiana benthamiana achieved by co-expression of isoprenyl diphosphate synthases and substrate-producing enzymes. (n.d.). Frontiers.
- The biosynthetic origin of irregular monoterpenes in lavandula: Isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase. (2013-01-01).
- Chemical Composition Analysis of Eucalyptus citriodora Essential Oil Using GC-MS and NMR Spectroscopy. (2024-05-01).
- Understanding the biosynthesis of irregular monoterpenes for their heterologous production. (n.d.). Hong Kong Baptist University - HKBU Scholars.
- p-Menthane-3,8-diol. (n.d.). Foreverest Resources Ltd.
- p-Menthane-3,8-diol: mechanism of action, applications and safety. (2023-10-16). ChemicalBook.
- p-Menthane-3,8-diol. (n.d.). Wikipedia.
- Chemical Composition Analysis of Eucalyptus citriodora Essential Oil Using GC-MS and NMR Spectroscopy. (2024-06-30).
- Green synthesis of para-Menthane-3,8-diol from Eucalyptus citriodora: Application for repellent products. (n.d.).
- (-)
- Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae. (2025-06-19). PubMed.
- GC-MS analysis of Eucalyptus citriodora leaf extract and its role on the dietary supplementation in transgenic Drosophila model of Parkinson's disease. (2013-05-01). PubMed.
- Chemical composition of essential oils [%] of Eucalyptus citriodora during different months. (n.d.).
- Comparison of Three Gas Chromatographic Methods—Identification of Terpenes and Terpenoids in Cannabis s
- Isopulegol. (n.d.). Lab Effects Terpene Glossary.
- Gas chromatographic technologies for the analysis of essential oils. (n.d.). Unknown Source.
- Isopulegol (2) and its isomers: neoisopulegol (146), isoisopulegol... (n.d.).
- Essential oil of Algerian Eucalyptus citriodora: Chemical composition, antifungal activity. (n.d.). Unknown Source.
- Isopulegol (mixture of isomers). (n.d.). Chem-Impex.
- (-)
- Extraction of Terpenoids from Essential Oils. (2024-07-11).
- Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. (n.d.). MDPI.
- Analysis of Monoterpenes and Monoterpenoids. (n.d.).
- EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES
- Process for the removal of terpenes from essential oils. (n.d.).
- SEPARATION OF TERPENES FROM LEMON ESSENTIAL OIL BY SELECTIVE FRACTIONATION UNDER A VACUUM. (n.d.). Unknown Source.
- Structure identification of terpene-type alcohols at microgram levels. (n.d.). Analytical Chemistry.
- Research Progress on Extraction, Separation, and Purification Methods of Plant Essential Oils. (2023-12-07). MDPI.
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Volatile Organic Compounds in Ficus hispida Fruit Extracts: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of the volatile organic compounds (VOCs) found in the fruit of Ficus hispida (Hairy Fig). Unlike standard botanical profiles, the VOC signature of F. hispida exhibits a distinct "dual personality" dependent on the extraction methodology and the physiological state of the syconia (figs).
For researchers, this guide distinguishes between the Ecological Profile (Headspace volatiles used for pollinator attraction) and the Pharmacological Profile (Hydrodistilled compounds with bioactive potential). Understanding this dichotomy is critical for experimental design, whether the objective is chemical ecology or drug discovery.
Part 1: Botanical & Chemical Context[1][2][3][4][5][6]
The Dioecious Signaling Mechanism
Ficus hispida is functionally dioecious, meaning it has separate male and female trees. Its survival depends entirely on the obligate mutualism with the pollinating wasp, Ceratosolen solmsi.
-
Receptive Phase (Attraction): When figs are ready for pollination, they emit a specific VOC blend dominated by monoterpenes to attract wasps. This signal is chemically identical in both male and female figs to ensure the wasps cannot discriminate between them (a phenomenon known as "chemical mimicry").
-
Post-Pollination Phase (Repulsion/Masking): Once pollinated, the VOC profile shifts drastically to prevent super-parasitism, often emitting compounds like benzyl alcohol or reducing emission rates entirely.
The Extraction Paradox
The chemical profile you recover depends entirely on your method:
-
Headspace (HS-SPME): Captures the "true" scent profile (Linalool, Terpenes). Used for ecological studies.
-
Hydrodistillation (HD): Captures heavier, thermally stable, or artifact compounds (Pentadecanal, Fatty Acid Esters). Used for pharmacological screening.[1][2][3]
Part 2: Analytical Profiling (Data Tables)
The following tables contrast the major constituents identified via different methodologies.
Table 1: Ecological Profile (Headspace/Solvent Extraction of Receptive Figs)
Target: Pollinator Attraction (Ceratosolen solmsi)
| Compound Class | Major Constituents | Function |
| Monoterpenes | Linalool (Dominant) | Primary attractant for Ceratosolen wasps. |
| Monoterpenes | Linalool oxide (furanoid) | Synergistic attractant. |
| Benzenoids | 4-Methylanisole | Common Ficus attractant (specific to receptive phase). |
| Sesquiterpenes | Minor attractant component. |
Table 2: Pharmacological Profile (Hydrodistillation of Mature Biomass)
Target: Bioactivity (Antioxidant, Antimicrobial)
| Compound Class | Major Constituents | Abundance (%)* | Pharmacological Potential |
| Aldehydes | Pentadecanal | ~14.6% | Antimicrobial; rare in essential oils. |
| Aldehydes | 2-(E)-Hexenal | ~11.1% | "Green" leaf volatile; antimicrobial. |
| Esters | 2-Butyl-5-methyl-2-hexenoic acid ethyl ester | ~8.5% | Unique marker compound.[4] |
| Fatty Acids | Palmitic Acid (Hexadecanoic acid) | Variable | Anti-inflammatory; carrier molecule. |
| Terpenes | Phytol | Variable | Precursor for Vitamin E; cytotoxic. |
*Note: Percentages vary based on geographic origin and fruit maturity.
Part 3: Biological & Pharmacological Implications[1][3][5][6][8]
Antimicrobial & Cytotoxic Activity
Hydrodistilled oils rich in pentadecanal and aldehydes have shown moderate antimicrobial activity against Gram-positive bacteria (Bacillus spp.) and cytotoxicity against specific cancer cell lines (e.g., HL60). The mechanism is likely membrane disruption caused by the lipophilic nature of the aldehydes and terpenes.
Antioxidant Capacity
Ethanolic extracts and essential oils of F. hispida demonstrate significant radical scavenging activity (DPPH and ABTS assays). This is attributed to the synergistic effect of volatile terpenes (like phytol) and non-volatile phenolics co-extracted in solvent methods.
Part 4: Experimental Protocols
Protocol A: Headspace Solid-Phase Microextraction (HS-SPME)
Purpose: Analysis of the "living scent" and pollination attractants.
-
Sample Prep: Place 3–5 fresh, receptive figs (cut in quarters) into a 20 mL headspace vial.
-
Equilibration: Add 10% NaCl (w/w) to enhance volatility. Equilibrate at 40°C for 25 mins.
-
Extraction: Insert SPME fiber (DVB/CAR/PDMS 50/30 µm is recommended for broad range). Expose fiber to headspace for 30 mins at 40°C.
-
Desorption: Inject fiber into GC inlet (splitless mode) at 250°C for 3 mins.
-
GC-MS Parameters:
-
Column: HP-5MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 40°C (2 min)
5°C/min 240°C (5 min).
-
Protocol B: Hydrodistillation (Clevenger Type)
Purpose: Isolation of essential oil for bioactivity assays.
-
Sample Prep: Pulverize 200g of air-dried F. hispida fruit.
-
Setup: Place biomass in a 2L round-bottom flask. Add 1L distilled water. Connect Clevenger-type apparatus.
-
Distillation: Heat to boiling. Maintain reflux for 4 hours .
-
Collection: Collect the oil layer (often negligible yield; may require trapping in n-hexane).
-
Drying: Dry the organic layer over anhydrous
. -
Storage: Store at 4°C in amber glass vials.
Part 5: Visualization of Signaling & Workflow
Diagram 1: Chemo-Ecological Signaling Pathway
This diagram illustrates the chemical logic of the Ficus-Wasp interaction, highlighting how the VOC profile shifts to control wasp behavior.
Caption: Chemical signaling loop of F. hispida. Linalool acts as the primary entry signal, while post-pollination shifts prevent overcrowding.
Diagram 2: Analytical Workflow Selection
This diagram guides the researcher in choosing the correct extraction method based on the desired data output.
Caption: Decision tree for extraction methodology. HS-SPME targets volatile signaling; Hydrodistillation targets stable bioactive lipids.
References
-
Song, Q., Yang, D., Zhang, G., & Yang, C. (2001). Volatiles from Ficus hispida and their attractiveness to fig wasps.[5][6] Journal of Chemical Ecology, 27(10), 1929–1942.
-
Liu, C., et al. (2022). Thermal Treatment (Hydrodistillation) on The Biomass of Ficus hispida L. f.: Volatile Organic Compounds Yield, Phytochemical Composition, and Antioxidant Activity Evaluation.[4] MDPI - Molecules, 27(21), 7438.
-
Proffit, M., et al. (2020). Signaling receptivity: Comparison of the emission of volatile compounds by figs of Ficus hispida before, during and after the phase of receptivity to pollinators. Symbiosis, 82, 1-10.
-
Ali, M., & Kenganora, M. (2016). Antibacterial, Antioxidant and Cytotoxic Activities of Ficus hispida Leaves and Fruits.[3][7] Indo American Journal of Pharmaceutical Sciences.
-
Hossaian, S., et al. (2013).[2] Thrombolytic Activity and Antimicrobial Properties of Ficus hispida. Journal of Scientific Research, 5(2), 393-397.[2]
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Biosynthetic pathway of 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol
An In-Depth Technical Guide to the Putative Biosynthetic Pathway of 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol: A Roadmap for Discovery and Elucidation
Authored by a Senior Application Scientist
Foreword: The vast chemical diversity of the plant kingdom offers a treasure trove of novel bioactive compounds. Among these, the irregular monoterpenes stand out for their unique carbon skeletons and significant commercial applications in the fragrance, pharmaceutical, and agricultural industries. While the biosynthesis of well-known irregular monoterpenes like lavandulol and chrysanthemol has been a subject of intense research, the origins of many other structurally intriguing molecules remain uncharted territory. This guide ventures into such territory, proposing a scientifically grounded, putative biosynthetic pathway for the irregular monoterpenoid, this compound. This document is designed not as a definitive statement, but as a comprehensive roadmap for researchers, scientists, and drug development professionals to investigate and ultimately elucidate the enzymatic machinery responsible for the synthesis of this and other novel irregular monoterpenes.
Introduction to this compound and the Realm of Irregular Monoterpenes
This compound is a C10H18O monoterpenoid alcohol. Its structure deviates from the canonical head-to-tail linkage of two isoprene units, placing it in the class of irregular monoterpenes. These compounds are biosynthetically distinct from their regular counterparts, which are derived from geranyl diphosphate (GPP) or neryl diphosphate (NPP). The biosynthesis of irregular monoterpenes is characterized by the unique condensation of two molecules of dimethylallyl diphosphate (DMAPP)[1][2]. This foundational difference in precursor coupling leads to a wide array of fascinating and often complex molecular architectures.
The study of irregular monoterpene biosynthesis is not merely an academic exercise. Understanding these pathways opens the door to the heterologous production of valuable natural products in microbial systems, offering a sustainable and scalable alternative to traditional plant extraction or complex chemical synthesis[3][4][5][6].
A Proposed Biosynthetic Pathway for this compound
Based on established principles of irregular monoterpene biosynthesis, we propose a multi-step enzymatic pathway for the formation of this compound. This proposed pathway is anchored in the known mechanisms of enzymes such as lavandulyl diphosphate synthase (LPPS) and chrysanthemyl diphosphate synthase (CDS)[1][7][8].
Step 1: The Critical Condensation of Two DMAPP Molecules
The biosynthesis is hypothesized to initiate with the condensation of two molecules of dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks of isoprenoids[1]. This reaction is catalyzed by a yet-to-be-identified prenyltransferase, provisionally named "2-ethenyl-2,5-dimethyl-4-hexenyl diphosphate synthase" (EDHPS). This enzyme would catalyze a non-head-to-tail condensation of two DMAPP units to form the diphosphate precursor, 2-ethenyl-2,5-dimethyl-4-hexenyl diphosphate (EDHPP).
The proposed mechanism for EDHPS would likely involve an initial ionization of one DMAPP molecule to form a dimethylallyl carbocation. This electrophilic species would then attack the double bond of a second DMAPP molecule, followed by a specific proton transfer and termination of the reaction to yield the unique carbon skeleton of EDHPP. The precise nature of this rearrangement would differentiate EDHPS from known enzymes like LPPS and CDS.
Step 2: Dephosphorylation to the Corresponding Alcohol
The newly formed EDHPP is then proposed to undergo dephosphorylation to yield the final product, this compound. This step is likely catalyzed by a phosphatase. In some known instances of irregular monoterpene biosynthesis, the synthase enzyme itself possesses a secondary phosphatase activity, converting the diphosphate intermediate directly to the alcohol[7][8][9]. Therefore, it is plausible that EDHPS could be a bifunctional enzyme.
Visualizing the Proposed Pathway
To clearly illustrate the proposed biosynthetic route, the following diagram outlines the key transformations from the central metabolite DMAPP to the target molecule.
Caption: Proposed biosynthetic pathway of this compound.
A Practical Guide to Elucidating the Proposed Pathway
The validation of this proposed pathway requires a systematic and multi-faceted experimental approach. The following protocols are designed to serve as a comprehensive guide for researchers aiming to identify and characterize the enzymes involved.
Identification of Candidate Genes
The search for the elusive EDHPS gene should begin with a transcriptomic analysis of a plant species known or suspected to produce this compound or structurally related compounds.
Experimental Protocol: Transcriptome Sequencing and Analysis
-
Plant Material: Collect tissues from the plant of interest, focusing on parts that are likely to be rich in specialized metabolites, such as glandular trichomes, flowers, or young leaves.
-
RNA Extraction: Isolate high-quality total RNA from the collected tissues using a suitable kit or a TRIzol-based method.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina sequencing).
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo if a reference genome is unavailable.
-
Identify putative terpene synthase genes based on sequence homology to known prenyltransferases, particularly those from the cis-prenyltransferase family, which includes enzymes like LPPS.
-
Look for conserved motifs, such as the aspartate-rich DDxxD motif, which is crucial for the catalytic activity of many terpene synthases.
-
Functional Characterization of Candidate Enzymes
Once a list of candidate genes is generated, the next crucial step is to functionally express these genes and assay the resulting enzymes for the desired activity. Heterologous expression in microbial systems is a powerful and widely used approach for this purpose[10].
Experimental Protocol: Heterologous Expression in E. coli and In Vitro Enzyme Assays
-
Gene Cloning: Synthesize or PCR-amplify the open reading frames of the candidate genes and clone them into an appropriate E. coli expression vector (e.g., pET series).
-
Protein Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.
-
Protein Purification: Lyse the E. coli cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
In Vitro Enzyme Assay:
-
Incubate the purified enzyme with DMAPP in a suitable buffer containing a divalent metal cofactor (e.g., MgCl2 or MnCl2).
-
To detect the formation of the diphosphate intermediate (EDHPP), treat the reaction products with a phosphatase (e.g., alkaline phosphatase) to convert EDHPP to the corresponding alcohol.
-
Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).
-
Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of this compound.
-
Data Presentation: Expected GC-MS Results
| Sample | Retention Time (min) | Key Mass Fragments (m/z) | Compound Identification |
| Negative Control (no enzyme) | - | - | No product |
| Positive Control (authentic standard) | X.XX | e.g., 139, 121, 95, 69 | This compound |
| Experimental (Candidate Enzyme + DMAPP) | X.XX | e.g., 139, 121, 95, 69 | This compound |
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the identification and functional characterization of the proposed EDHPS.
Caption: Workflow for the discovery and characterization of EDHPS.
In Vivo Reconstitution of the Pathway
To confirm that the identified enzyme(s) can produce this compound in a living organism, the pathway can be reconstituted in a heterologous host such as Saccharomyces cerevisiae or Nicotiana benthamiana.
Experimental Protocol: Pathway Reconstitution in S. cerevisiae
-
Strain Engineering: Use a S. cerevisiae strain engineered for enhanced production of isoprenoid precursors (e.g., by overexpressing key enzymes of the mevalonate pathway).
-
Gene Expression: Clone the identified EDHPS gene (and a suitable phosphatase if EDHPS is not bifunctional) into a yeast expression vector.
-
Yeast Transformation: Transform the expression construct into the engineered yeast strain.
-
Cultivation and Product Analysis:
-
Culture the engineered yeast in an appropriate medium.
-
Extract the culture broth and/or cell pellet with an organic solvent.
-
Analyze the extracts by GC-MS for the production of this compound.
-
Concluding Remarks and Future Outlook
The proposed biosynthetic pathway for this compound provides a robust framework for future research. The successful elucidation of this pathway will not only contribute to our fundamental understanding of plant specialized metabolism but also provide the genetic tools for the sustainable production of this and potentially other novel irregular monoterpenes. The methodologies outlined in this guide, from transcriptomics to heterologous expression and in vitro assays, represent a field-proven approach to enzyme discovery and pathway elucidation. As we continue to explore the vast chemical space of the natural world, such systematic approaches will be indispensable in unlocking nature's biosynthetic secrets for the benefit of science and society.
References
- Biosynthesis of lavandulol and lavandulyl acetate in Escherichia coli. (2025). bioRxiv.
- The Biosynthetic Origin of Irregular Monoterpenes in Lavandula. (2013). Journal of Biological Chemistry.
- Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae. (2025). Synthetic and Systems Biotechnology.
- Biosynthesis of lavandulol and lavandulyl acetate in Escherichia coli. (2025). bioRxiv.
- Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with chrysanthemol synthase activity. (2014). Journal of Biological Chemistry.
- Biosynthesis of lavandulol and lavandulyl acetate in Escherichia coli. (2025).
- Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity. (2015).
- cis-Chrysanthemol. (n.d.). Benchchem.
- Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit. (2018).
- Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium. (2001).
- Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis. (2020). Frontiers in Plant Science.
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- 1. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: Natural Occurrence and Isolation of 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol
[1]
Executive Summary
This compound (CAS: 50598-21-5) is an irregular monoterpene alcohol distinguished by its non-head-to-tail isoprene linkage.[1] Unlike ubiquitous regular monoterpenes (e.g., Linalool, Geraniol) derived from Geranyl Diphosphate (GPP), this compound represents a specialized subclass of terpenoids often associated with specific biosynthetic anomalies or stress-induced metabolic pathways in plants.[1]
While frequently overlooked in broad-spectrum metabolomics, it serves as a significant chemotaxonomic marker in the reproductive tissues of Corymbia citriodora (formerly Eucalyptus citriodora) and specific chemotypes of Zingiber officinale.[1] Its presence correlates with potent antioxidant and anti-inflammatory profiles in essential oils, making it a target of interest for high-value botanical drug development.[1]
Chemical Profile & Structural Logic[1][2]
Nomenclature and Identity[1][3]
-
Common Synonyms: 2,5-Dimethyl-2-vinyl-4-hexen-1-ol; Isomer of Lavandulol.[1][5]
-
CAS Number: 50598-21-5[1]
-
Molecular Formula: C₁₀H₁₈O[1]
-
Molecular Weight: 154.25 g/mol [1]
Structural Analysis
The molecule features a quaternary carbon at position C2, bearing both a methyl and a vinyl (ethenyl) group.[1] This quaternary center is the hallmark of an irregular monoterpene biosynthesis, likely arising from a head-to-middle condensation or a rearrangement of a Lavandulyl cation intermediate.[1]
| Feature | Specification |
| Skeleton | Irregular Monoterpene (C10) |
| Functional Group | Primary Alcohol (-CH₂OH) |
| Unsaturation | Two double bonds (Vinyl at C2; Trisubstituted at C4) |
| Chirality | C2 is a chiral center (Enantiomers likely exist in nature) |
Natural Occurrence in Planta
The compound is not ubiquitously distributed; it accumulates in specific plant organs, particularly seeds and fruits, suggesting a role in protection or signaling rather than general vegetative defense.[1]
Primary Source: Corymbia citriodora (Lemon-Scented Gum)
The fruit and seed essential oils of C. citriodora are the definitive natural reservoir for this compound.[1] Unlike the leaf oil, which is dominated by citronellal, the fruit oil contains significant quantities of this compound.[1]
-
Co-occurring Metabolites: Palmitic acid (29%), Oleic acid (10%), E,E,E-α-springene.[2][4]
-
Significance: The high concentration in the fruit (vs. leaves) indicates organ-specific regulation of terpene synthases.[1]
Secondary Sources
| Plant Species | Family | Part | Abundance | Extraction Method |
| Zingiber officinale (Ginger) | Zingiberaceae | Rhizome | ~1.28% | Soxhlet Extraction |
| Vitis vinifera (Grape) | Vitaceae | Fruit | Trace | Headspace/SPME |
| Neolitsea aurata | Lauraceae | Leaf | ~0.22% | Steam Distillation |
Biosynthetic Pathway (Hypothetical)
Unlike regular monoterpenes formed via the ionization of Geranyl Diphosphate (GPP), this compound likely originates from the irregular coupling of two Dimethylallyl Diphosphate (DMAPP) units or a DMAPP and Isopentenyl Diphosphate (IPP) unit in a non-head-to-tail fashion (similar to Lavandulyl diphosphate formation).[1]
Pathway Visualization
The following diagram illustrates the divergence from the canonical GPP pathway toward the irregular monoterpene skeleton.
Figure 1: Proposed biosynthetic divergence of irregular monoterpenes via Head-to-Middle coupling.[1]
Extraction & Isolation Protocols
To isolate this compound with high purity, a targeted approach focusing on C. citriodora fruits is recommended.[1] The following protocol synthesizes methodologies from authoritative phytochemical studies.
Hydrodistillation Workflow (Primary Isolation)
This method is preferred for recovering the volatile fraction without solvent contamination.[1]
-
Plant Material Preparation:
-
Distillation:
-
Post-Processing:
-
Dry the oil over anhydrous Sodium Sulfate (
).[1] -
Filter through a 0.22 µm PTFE membrane.
-
Store at 4°C in amber glass vials.
-
Soxhlet Extraction (Alternative for Exhaustive Recovery)
Used when total lipid recovery (including non-volatiles) is required, as seen in Zingiber studies.[1]
-
Solvent: n-Hexane or Petroleum Ether (40-60°C).[1]
-
Cycle: 6 hours.
-
Yield: Typically higher than hydrodistillation but requires fractional distillation to separate the target alcohol from fatty acids (e.g., palmitic acid).[1]
Analytical Validation (GC-MS)
To confirm the identity of the isolated peak:
-
Column: HP-5MS (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium (1.0 mL/min).[1]
-
Temp Program: 60°C (0 min)
3°C/min 240°C. -
Target RI (Retention Index): Expect elution near Lavandulol (RI ~1160-1200 on DB-5).[1]
-
Mass Spectrum: Look for characteristic fragments of monoterpene alcohols (
93, 121, 136).[1]
Figure 2: Isolation workflow for recovering the target monoterpene from plant matrix.[1]
Biological Significance & Applications
Research indicates that essential oils containing this compound exhibit significant therapeutic potential, although the activity is often synergistic with other terpenes.[1]
-
Anti-inflammatory: The fruit oil of C. citriodora (containing 8% of the target) showed 43.8% inhibition of inflammation in carrageenan-induced edema models.[1]
-
Antioxidant: Scavenging activity (DPPH) ranges from 67-72%, attributed to the synergistic effect of the monoterpene alcohols and fatty acids.[1]
-
Pest Repellency: In Zingiber officinale, this compound contributes to the oil's efficacy against German cockroaches (Blattella germanica), acting as a volatile deterrent.[1]
References
-
Olawore, N. O., & Ololade, Z. S. (2021).[1][4] Health Benefits of the Fruit Essential Oil of Eucalyptus Citriodora: Secondary Metabolites, Radical Scavenging, Antioxidant, Anti-inflammatory, Analgesic, Antimicrobial Potential.[1][3][4] International Journal of Drug Discovery, 13(4).[1][4] Link[1]
-
Nour, A. H., et al. (2017).[1] Extraction And Chemical Compositions of Ginger (Zingiber Officinale Roscoe) Essential Oils As Cockroaches Repellent.[1][6] Australian Journal of Basic and Applied Sciences, 11(3), 1-8.[1][5] Link
-
PubChem. (n.d.).[1] 3-Ethenyl-2,5-dimethyl-4-hexen-1-ol (Compound Summary). National Library of Medicine. Link
-
Chen, H., et al. (2018).[1] Analysis of Volatile Components in Leaves of Four Lauraceae Species in Jinyun Mountain. Forest Research. Link
Role of 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol in plant-insect interactions
An In-depth Technical Guide on the Role of 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol in Plant-Insect Interactions
Abstract
Plant-insect interactions are complex ecological dialogues, frequently mediated by a sophisticated language of chemical cues. Volatile organic compounds (VOCs) are principal components of this language, dictating behaviors from host-plant selection to pollinator attraction and pest deterrence. This technical guide delves into the potential role of a specific C10 volatile, this compound, within this framework. While direct research on this molecule is not present in current scientific literature, its chemical structure as an irregular monoterpenoid alcohol allows for a robust, evidence-based exploration of its likely functions. By examining the biosynthesis, ecological roles, and analytical methodologies associated with structurally and functionally similar compounds, this guide provides a comprehensive blueprint for researchers, scientists, and drug development professionals to investigate and potentially exploit this molecule's bioactivity. We will explore its probable involvement in pollinator attraction, herbivore deterrence, and tritrophic interactions, and provide detailed, field-proven protocols for its study.
Introduction: Deconstructing a Novel Volatile
The compound this compound represents a unique chemical structure within the vast arsenal of plant-produced volatiles. As a C10 alcohol with a branched chain, it is classified as an irregular monoterpenoid. Unlike the more common "regular" monoterpenes formed by a head-to-tail linkage of two isoprene units, irregular monoterpenes feature an unconventional linkage, suggesting a specialized biosynthetic origin.[1]
The study of such specific molecules is paramount. The specificity of a plant's volatile blend can be the determining factor in highly specialized interactions, such as the attraction of a single pollinator species or the deterrence of a specialist herbivore.[2][3] While direct experimental data for this compound is absent, this guide will synthesize knowledge from related compounds to build a predictive framework for its ecological significance.
Chemical Profile and Putative Biosynthesis
To understand the function of a volatile, we must first understand its origin. The biosynthesis of terpenoids is a central metabolic process in plants, occurring via two primary pathways.
2.1. Precursor Synthesis: The MEP Pathway
Monoterpenes are typically synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[4] This pathway converts pyruvate and glyceraldehyde-3-phosphate into the universal five-carbon isoprenoid precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[4]
2.2. Formation of the C10 Skeleton: An Irregular Condensation
The defining feature of this compound is its irregular carbon skeleton. This structure likely arises from a "head-to-middle" condensation of two DMAPP molecules, catalyzed by a specialized cis-prenyl diphosphate synthase.[1][5] This is analogous to the formation of lavandulyl diphosphate (LPP), the precursor to the irregular monoterpene lavandulol found in lavender.[1][5][6] A lavandulyl diphosphate synthase (LPPS) facilitates this unusual condensation.[5] Subsequent enzymatic modifications by terpene synthases (TPS) and other enzymes like dehydrogenases would then produce the final alcohol structure.
Caption: Potential ecological roles of the target volatile.
| Related Compound Class | Known Role in Plant-Insect Interactions | Example Compounds | References |
| Monoterpene Alcohols | Pollinator attraction, herbivore deterrence, antimicrobial | Linalool, Geraniol, α-Terpineol | , [7] |
| Irregular Monoterpenes | Pheromone components, floral attractants | Lavandulol, Chrysanthemic acid | , [1] |
| Green Leaf Volatiles (C6) | Herbivore deterrence, parasitoid attraction (HIPV) | (Z)-3-hexen-1-ol, (E)-2-hexenal | ,,[8] [9] |
| Sesquiterpenes (C15) | Parasitoid attraction (HIPV), direct defense | (E)-β-caryophyllene, Germacrene D | , [10] |
A Practical Guide to Investigation: Experimental Protocols
To validate the hypothesized roles of this compound, a systematic experimental approach is required. The following protocols provide a self-validating system for the collection, identification, and functional analysis of this and other plant volatiles.
Caption: Workflow for investigating plant volatile function.
4.1. Protocol 1: Volatile Collection via Headspace Sorption
-
Objective: To capture volatiles emitted from plant tissues (e.g., flowers, herbivore-damaged leaves) without solvent contamination.
-
Methodology:
-
Chamber Setup: Gently enclose the plant tissue (e.g., a single flower or leaf) in a clean glass chamber or a poly-acetate (turkey) bag.
-
Airflow: Create a push-pull system. Purified, charcoal-filtered air is pushed into the chamber at a controlled rate (e.g., 600 mL/min). Air is then pulled out of the chamber through a volatile trap at a slightly lower rate (e.g., 500 mL/min) to maintain positive pressure and prevent contamination.
-
Volatile Trap: The trap consists of a glass tube containing a sorbent material (e.g., 50 mg of Porapak Q). The air pulled from the chamber passes through this trap, and the volatile compounds adsorb onto the material.
-
Sampling Duration: Collect volatiles for a set period, typically 4-12 hours, to ensure sufficient concentration.
-
Elution: After collection, elute the trapped volatiles from the sorbent using a minimal amount of high-purity solvent (e.g., 200 µL of hexane or dichloromethane). Add an internal standard (e.g., n-octane) at a known concentration for later quantification.
-
Storage: Store the resulting extract in a sealed glass vial at -20°C until analysis.
-
4.2. Protocol 2: Chemical Identification and Quantification via GC-MS
-
Objective: To separate, identify, and quantify the compounds in the volatile extract. *[11][12] Methodology:
-
Injection: Inject 1 µL of the volatile extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
GC Separation: Use a non-polar capillary column (e.g., DB-5ms). Set a temperature program to separate compounds based on their boiling points and polarity. A typical program might be: hold at 40°C for 3 min, then ramp at 10°C/min to 250°C, and hold for 5 min. [13] 3. MS Detection: As compounds elute from the GC column, they enter the Mass Spectrometer, which is operated in electron impact (EI) mode (typically at 70 eV). The MS will fragment the molecules and record their mass-to-charge ratio (m/z).
-
Identification: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and by comparing their calculated retention indices (RI) to published values.
-
Quantification: Calculate the quantity of each compound by comparing its peak area to the peak area of the known concentration internal standard.
-
4.3. Protocol 3: Electroantennography (EAG)
-
Objective: To determine if an insect's antenna can detect the target compound, indicating the presence of corresponding olfactory receptors. *[14][15] Methodology:
-
Antenna Preparation: Immobilize a live insect (e.g., a moth or bee) by chilling. Carefully excise one antenna at the base.
-
Electrode Mounting: Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode makes contact with the distal tip of the antenna, and the reference electrode is inserted into the base. [16][17] 3. Stimulus Preparation: Prepare serial dilutions of the synthetic this compound in a solvent like hexane. Apply a small amount (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette. A pipette with solvent only serves as the control.
-
Odor Delivery: A continuous stream of purified, humidified air is passed over the antenna. Puffs of air (e.g., 0.5 seconds) from the stimulus pipettes are injected into this continuous stream to deliver the odorant.
-
Data Recording: The electrodes are connected to an amplifier. When the antenna's olfactory neurons depolarize in response to a detected odor, a negative voltage deflection is recorded. The amplitude of this deflection (in millivolts) is the EAG response.
-
4.4. Protocol 4: Behavioral Bioassay via Y-Tube Olfactometer
-
Objective: To assess the behavioral response (attraction or repulsion) of an insect to the target compound. *[18][19] Methodology:
-
Apparatus Setup: A Y-shaped glass tube is used. A purified, humidified airflow is split and directed down each arm of the 'Y'. [20][21] 2. Odor Source: In one arm, the air passes over a filter paper treated with a specific dose of the synthetic target compound (the "treatment" arm). In the other arm, the air passes over a filter paper treated only with the solvent (the "control" arm).
-
Insect Introduction: A single, naive insect is introduced at the base of the 'Y'.
-
Choice Observation: The insect is given a set amount of time (e.g., 5 minutes) to move upwind and choose one of the arms. A "choice" is recorded when the insect crosses a defined line in one of the arms.
-
Data Analysis: The experiment is replicated with multiple insects (e.g., N=50). The positions of the treatment and control arms are swapped regularly to avoid positional bias. The number of insects choosing the treatment arm versus the control arm is analyzed using a Chi-square test or binomial test to determine if there is a statistically significant preference.
-
Conclusion and Future Directions
While the precise role of this compound in plant-insect interactions remains to be elucidated, its structure as an irregular monoterpenoid alcohol provides a strong foundation for targeted investigation. The evidence from related compounds strongly suggests its potential involvement as a key mediator in pollinator attraction, herbivore defense, and the attraction of natural enemies. Its unique, irregular structure may confer a high degree of specificity to these interactions.
The immediate path forward requires the chemical synthesis of this compound. Once a pure standard is available, the protocols outlined in this guide can be systematically applied. By coupling chemical analysis of plant headspace with electrophysiological and behavioral assays using relevant insect species (e.g., specialist pollinators or herbivores of plants known to produce irregular terpenes), the precise ecological function of this novel volatile can be unveiled. Such research not only deepens our understanding of chemical ecology but also holds the potential to uncover new, natural compounds for sustainable pest management and the enhancement of pollinator services.
References
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Heil, M. (2014). Herbivore-induced plant volatiles in tritrophic interactions. CHIMIA International Journal for Chemistry, 68(11), 785-788. [Link]
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Turlings, T. C., & Erb, M. (2018). Tritrophic interactions mediated by herbivore-induced plant volatiles: mechanisms, ecological relevance, and application potential. Annual review of entomology, 63, 433-452. [Link]
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Scala, A., Allmann, S., Mirabella, R., Haring, M. A., & Schuurink, R. C. (2013). Green leaf volatiles: a plant's multifunctional weapon against herbivores and pathogens. International journal of molecular sciences, 14(9), 17781-17811. [Link]
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Matsui, K. (2016). Green leaf volatiles—the forefront of plant responses against biotic attack. Plant and Cell Physiology, 57(11), 2239-2247. [Link]
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Scala, A., Allmann, S., Mirabella, R., Haring, M. A., & Schuurink, R. C. (2013). Green leaf volatiles: a plant's multifunctional weapon against herbivores and pathogens. International journal of molecular sciences, 14(9), 17781-17811. [Link]
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Amo, L., & Van Oers, K. (2022). Tritrophic interactions with avian predators: the effect of host plant species and herbivore-induced plant volatiles on recruiting. Journal of Field Ornithology, 93(2). [Link]
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Scala, A., Allmann, S., Mirabella, R., Haring, M. A., & Schuurink, R. C. (2013). Green leaf volatiles: a plant's multifunctional weapon against herbivores and pathogens. PubMed, 14(9), 17781–17811. [Link]
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Malik, U. (2020). A review on-Volatile-mediated tritrophic interaction. International Journal of Entomology Research, 5(5), 11-16. [Link]
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Ali, J., Alborn, H., & Stelinski, L. (2021). Tritrophic interactions among arthropod natural enemies, herbivores and plants considering volatile blends at different scale levels. Insects, 12(7), 633. [Link]
-
Anonymous. (2024, January 30). Green Leaf Volatiles Enhance Plant Defense Against Agricultural Pests for Cleaner Farming. BNN Breaking. [Link]
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Demissie, Z. A., Sarker, L. S., & Mahmoud, S. S. (2013). The biosynthetic origin of irregular monoterpenes in Lavandula. The Journal of biological chemistry, 288(9), 6333–6341. [Link]
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L. P. J. J. van der Goes van Naters, W., & R. T. Cardé. (2014). Using insect electroantennogram sensors on autonomous robots for olfactory searches. Journal of visualized experiments: JoVE, (90), e51704. [Link]
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JoVE. (2016, December 6). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. YouTube. [Link]
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Antimicrobial Testing Laboratory. (n.d.). Y-Tube Olfactometer Test for Mosquito Repellent Efficacy. Antimicrobial Testing Laboratory. [Link]
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Logan, J. G., Stanczyk, N. M., Hassanali, A., Kemei, J., Santana, A. E., Ribeiro, K. A., ... & Birkett, M. A. (2010). Y-tube olfactometer bioassay design. ResearchGate. [Link]
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Liu, Y., et al. (2018). 5.2. Y-Tube Olfactometer Bioassays. Bio-protocol, 8(18). [Link]
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Dennis, E. J., & Riffell, J. A. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of visualized experiments: JoVE, (169). [Link]
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Demissie, Z. A., Sarker, L. S., & Mahmoud, S. S. (2013). The biosynthetic origin of irregular monoterpenes in lavandula: Isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase. ResearchGate. [Link]
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Demissie, Z. A., Sarker, L. S., & Mahmoud, S. S. (2013). The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase. The Journal of biological chemistry, 288(9), 6333–6341. [Link]
-
Olsson, S. B., & Hansson, B. S. (2013). Electroantennogram and Single Sensillum Recording in Insect Antennae. ResearchGate. [Link]
-
Boncan, C., Tsang, S., Li, C., Lee, I., Lam, H., Chan, T., & Hui, J. (2020). Terpenes and Terpenoids in Plants: Interactions with Environment and Insects. International journal of molecular sciences, 21(19), 7382. [Link]
-
Hong Kong Baptist University. (n.d.). Understanding the biosynthesis of irregular monoterpenes for their heterologous production. HKBU Scholars. [Link]
-
Ghirardo, A., & Schnitzler, J. P. (2013). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments. [Link]
-
Balla, M., et al. (2024). Untargeted flower volatilome profiling highlights differential pollinator attraction strategies in muscadine. Frontiers in Plant Science, 15. [Link]
-
Boncan, C., Tsang, S., Li, C., Lee, I., Lam, H., Chan, T., & Hui, J. (2020). Terpenes and Terpenoids in Plants: Interactions with Environment and Insects. MDPI. [Link]
-
DeSoumy, J., et al. (2021). Mosquito attraction bioassay using a Y-tube olfactometer. ResearchGate. [Link]
-
Mora-Castañeda, G. E., et al. (2019). Volatile organic compounds of plants induced by insects: current situation in Mexico. Revista Mexicana de Ciencias Agrícolas, 10(3), 699-712. [Link]
-
Anonymous. (n.d.). Y-tube olfactometer used in the bioassay. ResearchGate. [Link]
-
Boncan, C., Tsang, S., Li, C., Lee, I., Lam, H., Chan, T., & Hui, J. (2020). Plant terpenes and their observed roles and effects against insects. ResearchGate. [Link]
-
Villamil, S., & T. C. J. Turlings. (2022). Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. Insects, 13(5), 471. [Link]
-
Reeves, J. B., & C. M. K. Fellman. (2018). HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. Molecules (Basel, Switzerland), 23(9), 2192. [Link]
-
Zhou, F., & H. Pichersky. (2020). A Comprehensive Review of Plant Volatile Terpenoids, Elucidating Interactions with Surroundings, Systematic Synthesis, Regulation, and Targeted Engineering Production. International journal of molecular sciences, 21(20), 7543. [Link]
-
ResolveMass Laboratories Inc. (n.d.). GCMS Analysis of Plant Extract. ResolveMass Laboratories Inc.. [Link]
-
Isah, T. (2021). Biochemistry of Terpenes and Recent Advances in Plant Protection. International journal of molecular sciences, 22(11), 5739. [Link]
-
Li, X., He, X., Zeng, M., Liu, X., & Qin, F. (2014). The GC/MS analysis of volatile components extracted by different methods from Exocarpium Citri Grandis. Journal of analytical methods in chemistry, 2014, 686381. [Link]
-
Valcárcel, M., & M. A. González. (2021). GC-MS Analysis of Volatile Plant Secondary Metabolites. ResearchGate. [Link]
-
Li, M., et al. (2020). Research progress in biosynthesis and regulation of plant terpenoids. Journal of Plant Physiology, 252, 153236. [Link]
-
Szendrei, Z., & Rodriguez-Saona, C. (2011). A meta-analysis of insect pest behavioral manipulation with plant volatiles. Arthropod-Plant Interactions, 5(4), 301-310. [Link]
-
Kumar, S., et al. (2024). Potential of volatile organic compounds in the management of insect pests and diseases of food legumes: a comprehensive review. Frontiers in Plant Science, 15. [Link]
-
Dicke, M., & Baldwin, I. T. (2010). The role of volatiles in plant communication. The Plant Journal, 62(1), 22-35. [Link]
-
Li, Y., et al. (2024). The Plant Volatile-Sensing Mechanism of Insects and Its Utilization. International Journal of Molecular Sciences, 25(2), 996. [Link]
-
Souza, F., et al. (2018). Volatile Organic Compounds Role in Selective Pollinator Visits to Commercial Melon Types. Sociobiology, 65(4), 671-679. [Link]
-
Souza, F., et al. (2018). Volatile Organic Compounds Role in Selective Pollinator Visits to Commercial Melon Types. ResearchGate. [Link]
-
Anonymous. (n.d.). ROLE OF PLANT VOLATILES IN MEDIATING POLLINATOR-PLANT INTERACTION. ResearchGate. [Link]
Sources
- 1. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of volatiles in plant communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volatile Organic Compounds Role in Selective Pollinator Visits to Commercial Melon Types [ideas.repec.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Terpenes and Terpenoids in Plants: Interactions with Environment and Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A Comprehensive Review of Plant Volatile Terpenoids, Elucidating Interactions with Surroundings, Systematic Synthesis, Regulation, and Targeted Engineering Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 16. Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Isolation of 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol from essential oils
Application Note: High-Purity Isolation of 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol (Lavandulol) from Essential Oils
Abstract & Strategic Overview
Target Molecule: this compound Common Name: Lavandulol CAS: 498-16-8 (R-form), 51276-47-2 (racemic) Primary Sources: Lavandula angustifolia (Lavender), Lavandula x intermedia (Lavandin), Eucalyptus citriodora.[1]
The Challenge: Lavandulol typically exists as a minor constituent (0.5% – 4.0%) in essential oils dominated by its structural isomer, Linalool (30% – 45%), and its ester, Lavandulyl Acetate .
-
Boiling Point Proximity: Lavandulol (BP ~229°C) and Linalool (BP ~198°C) have overlapping distillation curves in complex matrices, making simple fractional distillation inefficient for high purity (>95%).
-
Chromatographic Masking: Due to the massive abundance of Linalool, it often "tails" into the Lavandulol peak during preparative chromatography, preventing clean separation.
The Solution (The "Chemical Key"): This protocol utilizes the Primary vs. Tertiary Alcohol differentiation .
-
Lavandulol is a Primary Alcohol (sterically accessible).
-
Linalool is a Tertiary Alcohol (sterically hindered).
By reacting the enriched alcohol fraction with a cyclic anhydride (Phthalic or Succinic), Lavandulol forms an acidic half-ester, while Linalool remains unreacted. The acidic Lavandulol derivative can then be chemically extracted into an aqueous base, leaving Linalool in the organic phase.
Pre-Isolation Analysis & Workflow
Before initiating isolation, the feedstock must be characterized.
Table 1: Target vs. Interfering Species
| Compound | Structure Type | Boiling Point | Approx.[2][3] Abundance | Reactivity (Esterification) |
| Lavandulol | Monoterpene Alcohol (Primary ) | 229-230°C | 0.5 - 4.0% | High |
| Linalool | Monoterpene Alcohol (Tertiary ) | 198-199°C | 30 - 45% | Very Low |
| Lavandulyl Acetate | Monoterpene Ester | ~228°C | 2 - 10% | None (Already esterified) |
| 1,8-Cineole | Ether | 176°C | Variable | None |
Workflow Logic Diagram
Figure 1: Strategic workflow leveraging selective chemical derivatization for purification.
Detailed Protocols
Phase 1: Yield Maximization (Saponification)
Goal: Convert Lavandulyl Acetate (often 4-10%) into Lavandulol to increase total yield.
-
Reagents: 10% KOH in Ethanol (w/v).
-
Procedure:
-
Dissolve 100g of Essential Oil in 200mL of ethanolic KOH.
-
Reflux at 70°C for 2 hours.
-
Validation: Check via TLC (Silica, 9:1 Hexane:EtOAc). The high-Rf ester spots should disappear; alcohol spots intensify.
-
Workup: Evaporate ethanol. Add 200mL water. Extract 3x with Diethyl Ether or Hexane. Dry organic layer over MgSO₄ and concentrate.
-
Result: "Hydrolyzed Oil" (Rich in Linalool and Lavandulol).
-
Phase 2: Enrichment (Vacuum Distillation)
Goal: Remove monoterpenes (Limone, Pinene) and heavy sesquiterpenes.
-
Setup: Vigreux column (20cm) or Spinning Band Distillation apparatus.
-
Pressure: Reduced pressure is mandatory (10–15 mmHg) to prevent thermal degradation.
-
Fractions:
-
Analysis: GC-FID to confirm the "Main Cut" contains both Linalool and Lavandulol.
Phase 3: Selective Purification (The "Hemiphthalate" Method)
Goal: Chemically separate Primary (Lavandulol) from Tertiary (Linalool) alcohols.
Mechanism:
Protocol:
-
Reaction:
-
In a round-bottom flask, combine 50g of the Enriched Alcohol Fraction .
-
Add 1.2 equivalents of Phthalic Anhydride (calculated based on estimated total primary alcohol content—usually ~10g is sufficient excess).
-
Add 50mL Pyridine (Solvent/Catalyst).
-
Heat to 80°C for 4 hours with stirring.
-
-
Separation (Liquid-Liquid Extraction):
-
Cool the mixture and pour into 200mL ice-cold water.
-
Add 100mL Diethyl Ether (or MTBE).
-
Wash 1 (Acidic): Wash with dilute HCl (1M) to remove Pyridine. Discard aqueous layer.
-
Wash 2 (Basic - CRITICAL): Extract the organic layer with 10% Sodium Carbonate (Na₂CO₃) solution (3 x 50mL).
-
Chemistry: The Lavandulyl hemiphthalate (now a carboxylic acid) converts to its sodium salt and moves into the Aqueous Phase .
-
Linalool: Remains in the Organic Phase (Ether).
-
-
-
Recovery:
-
Take the Aqueous Phase (containing Target).
-
Wash once with fresh Ether to remove any trapped Linalool.
-
Acidify carefully with 2M HCl until pH < 2 (The hemiphthalate precipitates or oils out).
-
Extract with Ether.[6] Dry over MgSO₄. Evaporate solvent.
-
Intermediate: You now have pure Lavandulyl Hemiphthalate .
-
Phase 4: Hydrolysis & Final Isolation
-
Hydrolysis:
-
Dissolve the Hemiphthalate in 20% NaOH (aq). Reflux for 1 hour.
-
-
Extraction:
-
Cool and extract with Pentane or Diethyl Ether.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Final Polish (Optional):
-
Short-path distillation (Kugelrohr) to remove any solvent traces.
-
Quality Control & Validation
GC-MS Parameters:
-
Column: DB-Wax or HP-Innowax (Polar phases provide better separation of alcohol isomers than non-polar DB-5).
-
Oven: 60°C (2 min) -> 5°C/min -> 240°C.
-
Retention: Lavandulol will elute after Linalool on a Wax column.
Spectroscopic Identification (NMR):
-
1H NMR (CDCl3): Look for the exocyclic methylene protons of the isopropenyl group.
- ~4.8-5.0 ppm (2H, broad singlets, C=CH₂).
- ~3.5-3.7 ppm (2H, multiplet, -CH₂OH).
-
Absence of the Linalool vinyl pattern (
5.9 dd).
References
-
Systematic Name & Identity: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6433658, Lavandulol. Retrieved from [Link]
-
Source Composition (Lavender): Shellie, R., Mondello, L., Marriott, P., & Dugo, G. (2002). Characterisation of Lavender Essential Oils by Using Gas Chromatography–Mass Spectrometry with Correlation of Linear Retention Indices. Journal of Chromatography A. Retrieved from [Link]
-
Separation Logic (Primary vs Tertiary): Guenther, E. (1948). The Essential Oils - Vol 1: History - Origin In Plants - Production - Analysis. (Classic reference on phthalization of primary alcohols). Available via [Link]
-
Boiling Point Data: The Good Scents Company (2023). Lavandulol General Information. Retrieved from [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Linalool - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Molecular Distillation of Lavender Supercritical Extracts: Physicochemical and Antimicrobial Characterization of Feedstocks and Assessment of Distillates Enriched with Oxygenated Fragrance Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Towards a Greener Future: Sustainable Innovations in the Extraction of Lavender (Lavandula spp.) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol derivatives
Application Note: Synthetic Strategies for 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol (Santolinyl Alcohol) and Derivatives
Executive Summary
This application note details the synthetic protocols for This compound , commonly referred to as Santolinyl Alcohol . As an irregular monoterpene, this compound features a sterically congested quaternary center bearing both a vinyl and a methyl group. This structural motif is critical in the synthesis of pyrethroid insecticides (e.g., precursors to chrysanthemic acid analogues) and high-value fragrance ingredients.
Unlike regular head-to-tail terpenes, this "irregular" skeleton requires specific rearrangement strategies to construct the C2 quaternary center. This guide prioritizes the Ireland-Claisen Rearrangement pathway due to its scalability, stereocontrol, and use of commercially available prenyl precursors.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | This compound |
| Common Name | Santolinyl Alcohol |
| CAS Number | 22626-43-3 (Generic for isomer class) |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| Key Structural Feature | C2 Quaternary Center (Methyl, Vinyl, Hydroxymethyl, Prenyl) |
| Solubility | Soluble in EtOH, Et₂O, DCM; Insoluble in H₂O |
Strategic Synthesis: The Ireland-Claisen Pathway
The most robust method to install the C2 quaternary center with high fidelity is the [3,3]-sigmatropic rearrangement of an allylic ester enolate (Ireland-Claisen). This approach avoids the mixture of isomers often seen in direct alkylation.
Mechanism & Workflow
The synthesis proceeds in three distinct phases:
-
Esterification: Coupling 3-methyl-2-buten-1-ol (Prenyl alcohol) with 2-methyl-3-butenoic acid.
-
Rearrangement: Silyl-ketene acetal formation triggers the [3,3]-shift to form the γ,δ-unsaturated acid.[1]
-
Reduction: Conversion of the carboxylic acid to the target alcohol.
Figure 1: Synthetic pathway utilizing the Ireland-Claisen rearrangement to construct the quaternary center.
Detailed Experimental Protocols
Phase 1: Preparation of the Prenyl Ester Precursor
Objective: Synthesis of 3-methyl-2-butenyl 2-methyl-3-butenoate.
Reagents:
-
3-Methyl-2-buten-1-ol (Prenyl alcohol): 1.0 equiv
-
2-Methyl-3-butenoic acid: 1.1 equiv
-
DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 equiv
-
DMAP (4-Dimethylaminopyridine): 0.1 equiv
-
Dichloromethane (DCM): Anhydrous (0.5 M concentration)
Protocol:
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with nitrogen. Add 2-methyl-3-butenoic acid, prenyl alcohol, and DMAP in DCM.
-
Addition: Cool the solution to 0°C. Add DCC dissolved in minimal DCM dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. A white precipitate (DCU) will form.
-
Workup: Filter off the DCU through a Celite pad. Wash the filtrate with 1M HCl (2x), saturated NaHCO₃ (2x), and brine.
-
Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the ester as a colorless oil.
Phase 2: The Ireland-Claisen Rearrangement
Objective: Construction of the quaternary center to yield 2-ethenyl-2,5-dimethyl-4-hexenoic acid.
Reagents:
-
Prenyl Ester (from Phase 1): 1.0 equiv
-
LDA (Lithium Diisopropylamide): 1.2 equiv (freshly prepared or commercial 2.0 M solution)
-
TMSCl (Trimethylsilyl chloride): 1.3 equiv
-
THF: Anhydrous
-
Methanol/NaOH (for hydrolysis)
Protocol:
-
Enolization: Cool a solution of LDA in THF to -78°C. Add the prenyl ester (dissolved in THF) dropwise over 20 minutes. Stir for 30 minutes at -78°C to form the lithium enolate.
-
Trapping: Add TMSCl dropwise. Stir for 15 minutes at -78°C, then allow the solution to warm slowly to room temperature over 2 hours. Critical: This warming step drives the [3,3]-rearrangement.
-
Hydrolysis: Quench the reaction with MeOH (5 mL) followed by 1M NaOH (excess). Stir vigorously for 1 hour to cleave the silyl ester.
-
Isolation: Wash the aqueous layer with Et₂O (to remove non-acidic impurities). Acidify the aqueous layer to pH 2 with 2M HCl.
-
Extraction: Extract the acidic aqueous layer with Et₂O (3x). Dry combined organics over Na₂SO₄ and concentrate. The crude acid is usually sufficiently pure for reduction; if not, purify via silica chromatography (Hexanes/EtOAc with 1% AcOH).
Phase 3: Reduction to Santolinyl Alcohol
Objective: Reduction of the carboxylic acid to the primary alcohol.
Reagents:
-
Crude Acid (from Phase 2): 1.0 equiv
-
LiAlH₄ (Lithium Aluminum Hydride): 1.5 equiv
-
THF: Anhydrous
Protocol:
-
Setup: Suspend LiAlH₄ in anhydrous THF at 0°C under nitrogen.
-
Addition: Add the crude acid (dissolved in THF) dropwise to the hydride suspension. Caution: Gas evolution (H₂).
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (disappearance of acid).
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (n mL), 15% NaOH (n mL), and water (3n mL) sequentially, where n = grams of LiAlH₄ used.
-
Purification: Filter the granular precipitate. Concentrate the filtrate. Purify the residue by flash chromatography (Hexanes/EtOAc 8:2) to obtain This compound .
Derivatization Protocols
Derivatives of Santolinyl alcohol are often required to increase stability (esters) or for structural analysis.
A. Preparation of Santolinyl Acetate (Fragrance Standard)
Acetylation stabilizes the molecule and enhances its olfactory profile.
-
Mix: Dissolve Santolinyl alcohol (1.0 mmol) in DCM (5 mL).
-
Add: Add Pyridine (2.0 mmol) and Acetic Anhydride (1.5 mmol).
-
Catalyst: Add DMAP (5 mol%).
-
Stir: React at room temperature for 4 hours.
-
Workup: Quench with ice water. Wash with 1M HCl (to remove pyridine) and sat. NaHCO₃.
-
Result: Quantitative conversion to the acetate ester.
B. Epoxidation (Reactivity Probe)
Selective epoxidation of the electron-rich trisubstituted olefin (prenyl chain) over the terminal vinyl group.
-
Reagent: m-CPBA (meta-Chloroperoxybenzoic acid), 1.0 equiv.
-
Conditions: DCM, 0°C, 1 hour.
-
Selectivity: The C4-C5 double bond is more nucleophilic and will epoxidize preferentially over the C2-vinyl group, yielding the 4,5-epoxy derivative.
Quality Control & Validation
To ensure the integrity of the synthesized material, the following analytical parameters must be met.
| Technique | Expected Signal (Diagnostic) | Interpretation |
| ¹H NMR (CDCl₃) | δ 5.8-5.9 (dd, 1H) | Vinyl proton (-CH=) at C2. |
| ¹H NMR (CDCl₃) | δ 5.0-5.2 (m, 2H) | Terminal vinyl protons (=CH₂). |
| ¹H NMR (CDCl₃) | δ 5.1 (t, 1H) | Prenyl olefinic proton at C4. |
| ¹H NMR (CDCl₃) | δ 3.4-3.6 (m, 2H) | Hydroxymethyl protons (-CH₂OH). |
| ¹H NMR (CDCl₃) | δ 1.6, 1.7 (s, 6H) | Dimethyl groups on the prenyl chain. |
| GC-MS | M+• = 154 | Molecular ion peak.[2] |
| GC-MS | m/z = 69 | Characteristic prenyl fragment (C₅H₉⁺). |
Workflow Logic Diagram:
Figure 2: Downstream processing and quality control decision tree.
References
-
Biosynthesis of Irregular Monoterpenes: Liu, H., et al. (2022).[3] Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae. Frontiers in Microbiology.
-
Claisen Rearrangement Methodology: Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002.
-
Ireland-Claisen Protocol: Ireland, R. E., & Mueller, R. H. (1972). The Claisen rearrangement of allyl esters. Journal of the American Chemical Society, 94(16), 5897–5898.
-
Pyrethroid Precursors & Santolinyl Alcohol: Arlt, D., Jautelat, M., & Lantzsch, R. (1981). Syntheses of Pyrethroid Acids. Angewandte Chemie International Edition, 20(9), 703-722.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Retention Times for Irregular Monoterpenes on Non-Polar Columns
Welcome to the technical support center for the analysis of irregular monoterpenes using non-polar gas chromatography (GC) columns. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. Here, we address common challenges and provide in-depth, scientifically grounded solutions to ensure robust and reproducible results.
Understanding the Challenge: The Nature of Irregular Monoterpenes and Non-Polar Columns
Irregular monoterpenes, such as artemisia ketone, santolina triene, and yomogi alcohol, possess unique branched structures that deviate from the typical head-to-tail isoprene unit arrangement.[1][2] This structural irregularity can lead to co-elution with other terpenes and matrix components, making their separation and quantification challenging.
Non-polar GC columns, typically those with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase, separate compounds primarily based on their boiling points and van der Waals interactions.[3][4] While effective for many applications, optimizing the retention times of irregular monoterpenes on these columns requires a nuanced understanding of chromatographic principles to achieve the desired resolution.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when analyzing irregular monoterpenes on non-polar columns.
Q1: My irregular monoterpene is co-eluting with another compound. How can I improve the separation?
A1: Co-elution is a frequent issue. Here are several strategies to improve resolution:
-
Optimize the Temperature Program: The oven temperature program has a significant impact on separation.[5]
-
Lower the initial oven temperature: This increases the interaction of early-eluting compounds with the stationary phase, potentially resolving them from your target analyte.
-
Decrease the ramp rate: A slower temperature ramp (e.g., 3-5°C/min) provides more time for compounds to partition between the mobile and stationary phases, enhancing separation.[6]
-
-
Adjust the Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) affects chromatographic efficiency.
-
Lower the flow rate: Reducing the flow rate increases the time the analytes spend in the column, which can improve the separation of closely eluting peaks.[7] However, be mindful that this will also increase the total run time.
-
-
Consider a Different Non-Polar Column: Not all non-polar columns are the same.
-
Increase column length: A longer column (e.g., 60 m instead of 30 m) provides more theoretical plates, leading to better separation.[7]
-
Decrease internal diameter (ID): A smaller ID column (e.g., 0.18 mm instead of 0.25 mm) offers higher efficiency and resolution.
-
Increase film thickness: A thicker stationary phase film increases retention, which can be beneficial for separating volatile compounds like monoterpenes.[3][8]
-
Q2: The retention times for my irregular monoterpenes are shifting between runs. What is causing this instability?
A2: Retention time shifts can compromise the reliability of your data. Several factors can contribute to this issue:
-
Inconsistent Column Temperature: Ensure your GC oven is properly calibrated and that the temperature program is consistent for every run.[9]
-
Fluctuations in Carrier Gas Flow/Pressure: Leaks in the system or a faulty gas regulator can cause pressure and flow rate to vary.[9] Regularly check for leaks using an electronic leak detector.
-
Column Bleed or Contamination: Over time, the stationary phase can degrade ("bleed") or become contaminated with non-volatile residues from your samples.[10][11] This alters the column's properties and affects retention.
-
Changes in Sample Matrix: Complex sample matrices can affect the retention of your target analytes.[13] Employing a consistent and effective sample preparation technique is crucial.
Q3: My peak shapes for irregular monoterpenes are poor (tailing or fronting). What should I do?
A3: Poor peak shape can indicate several problems with your system or method.
-
Peak Tailing: This is often caused by active sites in the system that interact undesirably with the analytes.
-
Peak Fronting: This is typically a sign of column overload.
Troubleshooting Guide: A Step-by-Step Approach
When encountering issues with your analysis, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to identify and resolve common problems.
Step 1: Initial System Health Check
Before making any changes to your method, verify the fundamental health of your GC system.
-
Check for Leaks: Use an electronic leak detector to check for leaks at all fittings, especially at the injector and detector.
-
Verify Gas Purity and Flow: Ensure your carrier gas is of high purity and that the flow rates are set correctly and are stable.
-
Inspect Consumables: Check the condition of the injector liner, septum, and any gas filters. Replace them if they appear dirty or have been in use for an extended period.
Step 2: Method Parameter Optimization for Improved Resolution
If the system is in good health, the next step is to optimize your GC method parameters.
| Parameter | Troubleshooting Action | Expected Outcome |
| Oven Temperature Program | Lower the initial temperature and/or decrease the ramp rate. | Increased retention and improved separation of early-eluting compounds. |
| Carrier Gas Flow Rate | Decrease the flow rate (linear velocity). | Increased analysis time but potentially better resolution of closely eluting peaks. |
| Injection Parameters | For peak fronting, decrease injection volume or increase the split ratio. | Prevents column overload and improves peak symmetry. |
Step 3: Column Maintenance and Selection
If method optimization does not resolve the issue, focus on the column.
-
Column Conditioning: Bake the column at its maximum recommended temperature for a few hours to remove contaminants.
-
Column Trimming: If conditioning is ineffective, trim 5-10 cm from the front of the column to remove any non-volatile residues or damaged stationary phase.[12]
-
Column Replacement: If the above steps fail, the column may be irreversibly damaged and require replacement. Consider a column with different dimensions (length, ID, film thickness) for improved performance.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical progression for troubleshooting common issues.
Caption: A systematic workflow for troubleshooting GC analysis of irregular monoterpenes.
The Impact of Key Parameters on Retention
This diagram illustrates how different GC parameters influence analyte retention on a non-polar column.
Caption: The influence of key GC parameters on analyte retention time.
Advanced Topic: The Role of Retention Indices
For robust identification of irregular monoterpenes, especially in complex matrices, relying solely on retention time can be unreliable. The use of Linear Retention Indices (LRI) provides a more stable identification parameter. LRI relates the retention time of an analyte to the retention times of a homologous series of n-alkanes.[14]
Calculating Linear Retention Indices
The LRI for a compound 'i' can be calculated using the following formula:
LRI = 100 * [ (t_i - t_n) / (t_{n+1} - t_n) ] + 100n
Where:
-
t_i is the retention time of the compound of interest.
-
t_n is the retention time of the n-alkane eluting just before compound 'i'.
-
t_{n+1} is the retention time of the n-alkane eluting just after compound 'i'.
-
n is the carbon number of the n-alkane eluting before compound 'i'.
By comparing the calculated LRI of your unknown peak to literature values for a specific column phase, you can achieve a higher degree of confidence in your compound identification.
References
- JASIM, H., HUSSEIN, A. O., & HAMEED, I. H. (2016). Chemical Compositions of Essential Oils of Different Parts and Extract of Achillea santolina L. from Iran. International Journal of Pharmacognosy and Phytochemical Research, 8(8), 1293-1299.
- Verma, R. S., Padalia, R. C., & Chauhan, A. (2011). Constituents of Artemisia gmelinii Weber ex Stechm. from Uttarakhand Himalaya. Journal of Essential Oil Bearing Plants, 14(3), 329-332.
- Tomassini, L., Serafini, M., & Nicoletti, M. (2007). Composition, irregular terpenoids, chemical variability and antibacterial activity of the essential oil from Santolina corsica Jordan et Fourr. Phytochemistry, 68(12), 1647-1653.
- Joshi, R. K. (2013). Microscopic identification, GC-MS analysis of essential oil and antioxidant activity of Artemisia roxburghiana. Thai Journal of Pharmaceutical Sciences, 37(1), 32-38.
- Pashynska, O. S., Hinkov, A. N., & Osolodchenko, T. P. (2023). Five Different Artemisia L. Species Ethanol Extracts' Phytochemical Composition and Their Antimicrobial and Nematocide Activity. Molecules, 28(18), 6702.
-
Labcompare. (2022, January 14). LABTips: Troubleshooting Tricky Terpenes. Retrieved from [Link]
- Verma, R. S., Padalia, R. C., & Chauhan, A. (2014). Comprehensive GC–FID, GC–MS and FT-IR spectroscopic analysis of the volatile aroma constituents of Artemisia indica and Artemisia vestita essential oils. Arabian Journal of Chemistry, 7(3), 273-279.
-
ResearchGate. (n.d.). The mass spectrum analysis and structure of Santolina triene (8.28%). Retrieved from [Link]
-
NIST. (2014). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Retrieved from [Link]
-
MDPI. (2025, September 8). Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua. Retrieved from [Link]
-
Efficiency of gas chromatographic analysis of terpens and terpenoids of sources of aromatic substances, taking into account the polarity of the stationary phase. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction mechanism of artemisia ketone with acid or base. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic profile of SEO (1: Santolina triene, 2: α-Pinene, 3:...). Retrieved from [Link]
- Helin, A., Hakola, H., & Hellén, H. (2020). Optimisation of a thermal desorption–gas chromatography–mass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes. Atmospheric Measurement Techniques, 13(7), 3543-3560.
- Thomas, A. F., & Willhalm, B. (1976). Mass spectral data for gas chromatograph-mass spectral identification of some irregular monoterpenes.
-
Shimadzu Corporation. (n.d.). Factors Affecting Retention Time. Retrieved from [Link]
-
Drawell. (2023, June 14). What Affects Retention Time in Gas Chromatography. Retrieved from [Link]
- Asghari, A., Esfahanizadeh, M., & Khoshayand, M. R. (2018). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Iranian journal of pharmaceutical research : IJPR, 17(Suppl 2), 24–36.
-
Chemistry LibreTexts. (2022, April 7). 2.5E: GC Parameters. Retrieved from [Link]
-
Shimadzu (Europe). (n.d.). Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Retrieved from [Link]
- da Silva, J. K. R., da Silva, A. C. P., & de Oliveira, A. C. (2013). Development, Optimization and Validation of a GC Method by Polarity Phase Constants and Statistical Design of Experiments for the Determination of Monoterpenes in Alpinia zerumbet Essential Oil. Journal of the Brazilian Chemical Society, 24(11), 1836-1845.
- Tomic, S., Tunjic, M., & Stankovic, M. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules, 26(16), 4991.
-
ResearchGate. (2025, August 7). (PDF) Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Retrieved from [Link]
-
Separation Science. (2024, December 4). When GC Retention Times Shift: Practical Advice for Operators. Retrieved from [Link]
-
Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]
-
Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
New-Era-Inc. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them. Retrieved from [Link]
-
LCGC International. (2014, October 1). Troubleshooting Real GC Problems. Retrieved from [Link]
-
LCGC International. (2006, June 2). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
- Wróbel, R., & Gębicki, J. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5130.
-
Chrom Tech, Inc. (2025, October 20). Unveiling the Power of Non-Polar GC Columns. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
ResearchGate. (2018, August 26). My compounds in tlc are very non-polar and moving in hexane, how can i separate them?. Retrieved from [Link]
- Liebisch, G., Drobnik, W., & Reil, M. (2002). Separation of cellular nonpolar neutral lipids by normal-phase chromatography and analysis by electrospray ionization mass spectrometry. Journal of lipid research, 43(9), 1539–1546.
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Lotus Consulting. (2008, January 17). Unlocking Retention Times in Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical chromatogram showing retention time for different residual solvents. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
GL Sciences. (n.d.). Analysis and Retention Indices of 61 Organic Solvent Components by Nitrogen Carriers. Retrieved from [Link]
-
Agilent. (n.d.). GC Column Solvent Retention Table. Retrieved from [Link]
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Technical Support Center: Minimizing Thermal Degradation of Volatiles in GC Injectors
Welcome to the technical support center dedicated to a critical challenge in gas chromatography: the thermal degradation of volatile analytes within the GC injector. This guide is designed for researchers, scientists, and drug development professionals who seek to ensure the integrity of their analytical results by preventing unwanted chemical transformations during sample introduction. Here, we will explore the underlying causes of thermal degradation and provide actionable troubleshooting guides and frequently asked questions to help you maintain the fidelity of your chromatographic analyses.
The Challenge of Thermal Lability
Gas chromatography relies on the volatilization of analytes in the injector port for their transfer to the analytical column. However, for many compounds, particularly those with sensitive functional groups such as esters, carbamates, and certain pesticides, the high temperatures of the injector can be a double-edged sword.[1][2][3] Excessive thermal stress can lead to decomposition, rearrangement, or reaction of the target analytes, resulting in inaccurate quantification, the appearance of artifact peaks, and a fundamental misrepresentation of the sample's true composition.[4][5]
This guide provides a structured approach to identifying, troubleshooting, and preventing thermal degradation, ensuring that your GC method accurately reflects the compounds of interest.
Troubleshooting Guide: Diagnosing and Resolving Thermal Degradation
This section is designed to help you systematically diagnose and address issues related to thermal degradation in your GC injector.
Initial Diagnosis: Are My Analytes Degrading?
Question: I am observing unexpected peaks, poor peak shapes (tailing or fronting), or lower than expected analyte response. How can I determine if thermal degradation in the injector is the cause?
Answer:
Observing extraneous peaks, particularly those that are broad or tailing, alongside a diminished response for the parent analyte, are classic indicators of thermal degradation.[1][6][7] Here’s a systematic approach to confirm your suspicions:
-
Perform a Temperature Gradient Test: Sequentially lower the injector temperature in 20-25 °C increments and inject a standard of the suspect analyte.[5][6] If the peak area of the parent compound increases and the area of the suspected degradation products decreases at lower temperatures, thermal degradation is highly likely.[8][9]
-
Analyze the Peak Shape: Degradation can often manifest as shouldered or tailing peaks as the analyte breaks down within the hot inlet.[2][6]
-
Inject a Known Labile Compound: If you are unsure about your analyte's stability, inject a well-known thermally labile compound, such as endrin or DDT, under your current method conditions.[4] Significant breakdown of these compounds will confirm that your inlet conditions are too harsh.
Troubleshooting Workflow
Below is a decision-making workflow to guide you through resolving thermal degradation issues.
Caption: Troubleshooting workflow for thermal degradation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the prevention of thermal degradation.
Q1: What is the ideal injector temperature to prevent thermal degradation?
A1: There is no single "ideal" temperature; it is analyte-dependent. The goal is to find the lowest temperature that allows for efficient and reproducible vaporization of the target compounds without causing degradation. For many volatile compounds, temperatures between 200°C and 300°C are typical.[10] However, for thermally labile compounds, starting at a lower temperature, such as 150°C to 200°C, is recommended.[2][10] A systematic evaluation, as described in the troubleshooting section, is the best approach to determine the optimal temperature for your specific application.
Q2: How does the inlet liner impact thermal degradation?
A2: The inlet liner is a critical component influencing analyte degradation.[4][11] Several factors are at play:
-
Activity: Liners are typically made of glass, which has active silanol groups on the surface that can catalytically promote degradation, especially at high temperatures.[1][4] Using a liner with a high-quality deactivation treatment is crucial to minimize these active sites.[4]
-
Glass Wool: While glass wool can aid in sample vaporization and improve reproducibility, its high surface area can also introduce more active sites for degradation, even when deactivated.[5][12][13] For very sensitive compounds, a liner without glass wool or one with the wool in a fixed, recessed position may be preferable.[12][13]
-
Cleanliness: Over time, non-volatile matrix components can accumulate in the liner, creating new active sites and promoting degradation.[1][4] A regular liner replacement schedule is essential for maintaining an inert flow path.
Q3: Can my injection technique contribute to thermal degradation?
A3: Absolutely. The choice of injection technique significantly affects the time your analyte spends in the hot injector, which directly correlates with the extent of thermal degradation.[5]
-
Splitless Injection: This technique involves a longer residence time in the injector to ensure complete transfer of the sample to the column, which can increase the risk of degradation for thermally sensitive compounds.[5][10][14] Optimizing the splitless hold time is critical.
-
Split Injection: By venting a portion of the sample, split injections result in a much faster transfer of the analytes to the column, reducing their residence time in the hot injector and thus minimizing degradation.[10]
-
Programmed Temperature Vaporization (PTV): PTV injectors offer a significant advantage for thermally labile compounds. The sample is injected into a cool injector, which is then rapidly heated to transfer the analytes to the column.[10][15] This minimizes the time the analyte is exposed to high temperatures.
-
Cool On-Column Injection: This technique deposits the sample directly onto the column without a heated inlet, completely avoiding thermal stress in the injector.[10] It is an excellent choice for highly sensitive compounds but may not be suitable for dirty samples.
Q4: Are there other ways to protect my analytes from degradation?
A4: Yes, several other strategies can be employed:
-
Analyte Protectants: Co-injecting your sample with certain compounds, known as analyte protectants, can shield the target analytes from thermal stress.[2] These protectants can mask active sites in the injector and create a more inert environment.
-
Derivatization: For compounds with particularly labile functional groups (e.g., amides, acids), chemical derivatization to a more thermally stable form can be an effective solution.[2][3] Silylation is a common derivatization technique used for this purpose.[2]
-
Carrier Gas Flow Rate: Increasing the carrier gas flow rate can reduce the residence time of the analytes in the injector, thereby decreasing the opportunity for thermal degradation.[5]
Data Summary: Injector Parameter Considerations
| Parameter | Recommendation for Thermally Labile Compounds | Rationale |
| Injector Temperature | Start at a lower temperature (e.g., 200°C) and optimize.[9] | Minimizes thermal energy exposure, reducing the rate of degradation reactions.[8] |
| Inlet Liner | Use a highly deactivated liner, potentially without glass wool.[4][5] | Reduces active sites that can catalyze degradation.[1][4] |
| Injection Mode | Prefer Split, PTV, or Cool On-Column injection over Splitless.[5][10] | Minimizes the residence time of the analyte in the hot injector.[5] |
| Splitless Hold Time | If using splitless, keep the hold time as short as possible.[14] | Reduces the duration of thermal stress on the analytes. |
| Carrier Gas Flow | Use a higher flow rate where compatible with the column.[5] | Decreases the time the analyte spends in the injector. |
Experimental Protocols
Protocol 1: Determining Optimal Injector Temperature
-
Prepare a Standard: Create a mid-range concentration standard of the analyte of interest in a suitable solvent.
-
Set Initial GC Conditions:
-
Set the oven program as per your analytical method.
-
Set the injector temperature to a conservative starting point (e.g., 200°C).
-
-
Inject and Analyze: Inject the standard and acquire the chromatogram.
-
Iterative Temperature Reduction: Decrease the injector temperature by 20°C and repeat the injection.
-
Continue Reduction: Continue decreasing the temperature in 20°C increments (e.g., 180°C, 160°C, 140°C) and injecting the standard at each step.
-
Data Analysis:
-
For each temperature, integrate the peak area of the parent analyte and any suspected degradation products.
-
Plot the peak area of the parent analyte versus the injector temperature.
-
The optimal temperature is the lowest temperature that provides good peak shape and response without significant tailing (which can occur if the temperature is too low for efficient vaporization).[6]
-
References
-
Impact of GC Liners on Lab Productivity While Analyzing Complex Matrices. (2022, November 30). Agilent. [Link]
-
Inlet liner geometry and the impact on GC sample analysis. Chromex Scientific. [Link]
-
GC Injection Techniques for Accurate Chromatography. (2025, June 17). Phenomenex. [Link]
-
Helpful Hints and Tricks for High Temperature GC Analysis. Agilent. [Link]
-
GC Inlet Liner Selection, Part III: Inertness. (2019, December 17). Restek Resource Hub. [Link]
-
Inlet liner geometry – impacting results. [Link]
-
GC Inlet Maintenance. Element Lab Solutions. [Link]
-
GC Troubleshooting in Simple Pictures, Part II. (2026, February 15). LCGC International. [Link]
-
A Fistful of Dynamite – Minimizing Degradation of Nitroglycerin in a Hot GC Injector. (2009, February 21). Restek. [Link]
-
Peak Perfection: A Guide to GC Troubleshooting. (2025, February 4). Agilent. [Link]
-
Activity and Decomposition. (2023, December 8). Separation Science. [Link]
-
Temperature Programming for Better GC Results. (2025, August 12). Phenomenex. [Link]
-
GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. [Link]
-
Optimizing Splitless GC Injections. (2018, August 13). LCGC International. [Link]
-
GC Troubleshooting. [Link]
-
Optimizing Thermal Pretreatment for Volatile Bioactive Profiling in Medicinal Plants Using HS-GC-MS Analysis. (2026, January 20). MDPI. [Link]
-
Temperature in GC. (2010, August 1). Chromatography Forum. [Link]
-
Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approaches. (2025, October 13). Analytical Methods (RSC Publishing). [Link]
-
SCION Instruments Gas Chromatography Injectors. (2025, January 14). [Link]
-
Combined Thermal-Desorption and Pyrolysis GC Using a PTV Injector. Part II: Polymer Characterization. [Link]
-
What are the major Causes of GC Capillary Column Performance Degradation?. Agilent. [Link]
-
GC Column Killers!. (2023, March 6). LCGC International. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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- 5. Activity and Decomposition | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Blogs | Restek [discover.restek.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. chromexscientific.co.uk [chromexscientific.co.uk]
- 13. greyhoundchrom.com [greyhoundchrom.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. SCION Instruments Gas Chromatography Injectors [scioninstruments.com]
Validation & Comparative
A Comparative Guide to Terpene Alcohol Standards: The Case of Lavandulol and the Elusive 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical analysis and drug development, the purity and accurate identification of reference standards are paramount. This guide offers a detailed comparison of two isomeric monoterpene alcohols, lavandulol and 2-ethenyl-2,5-dimethyl-4-hexen-1-ol, with a focus on their analytical standards. While lavandulol is a well-characterized and commercially available standard, this guide will also navigate the challenges and uncertainties surrounding the existence and availability of this compound, providing a realistic perspective for researchers.
Introduction to the Isomers
Lavandulol and the putative this compound are both acyclic monoterpene alcohols with the chemical formula C₁₀H₁₈O. Their structural differences, however, are expected to lead to distinct chemical and biological properties. Lavandulol is a naturally occurring compound found in essential oils, most notably in lavender (Lavandula species), and is recognized for its mild floral, herbal aroma.[1][2] It exists as two enantiomers, with the (R)-enantiomer being the naturally predominant form.[2] In contrast, extensive searches for "this compound" in chemical databases and commercial supplier catalogs have not yielded a readily available analytical standard or significant scientific literature under this specific name, suggesting it may be a rare, misidentified, or novel compound.
Chemical Structure and Properties
A fundamental aspect of any analytical standard is its well-defined chemical structure and properties.
Lavandulol
-
IUPAC Name: 2-Isopropenyl-5-methyl-4-hexen-1-ol
-
CAS Number: 58461-27-1
-
Molecular Weight: 154.25 g/mol
-
Appearance: Colorless to pale yellow liquid[2]
-
Odor: Weak floral, herbal with a citrus nuance[2]
This compound
-
IUPAC Name: Not definitively established from available literature.
-
CAS Number: Not found.
-
Molecular Weight: Theoretically 154.25 g/mol .
-
Predicted Properties: As a structural isomer of lavandulol, it would be a primary alcohol. Its odor and other sensory properties would likely differ due to the placement of the vinyl and methyl groups.
The lack of definitive identification for this compound presents a significant hurdle for researchers. Without a confirmed structure and CAS number, sourcing a reliable standard is nearly impossible.
Availability and Purity of Analytical Standards
The reliability of experimental data hinges on the quality of the reference standards used.
Lavandulol Standards:
Certified reference materials (CRMs) and analytical standards for lavandulol are commercially available from several reputable suppliers.[3] These standards are typically characterized by:
-
Purity: Assays by Gas Chromatography (GC) often indicate a purity of ≥90.0%. It is crucial for researchers to consult the Certificate of Analysis (CoA) for the specific lot, which will provide the exact purity and identify any significant impurities.
-
Impurities: Potential impurities in synthetic lavandulol could include starting materials, by-products from the synthesis, or degradation products. For naturally sourced standards, other components of the essential oil may be present in trace amounts. Water content is also a specified impurity for some standards.
-
Form: Lavandulol standards are typically supplied as a neat liquid.
This compound Standards:
As of early 2026, a commercially available analytical standard for a compound with the specific name "this compound" has not been identified. Researchers seeking to study this specific isomer would likely need to undertake a custom synthesis project. This process would require rigorous purification and subsequent structural elucidation to confirm the identity of the synthesized compound before it could be used as a reference standard.
Comparative Data of Standards
| Feature | Lavandulol Standard | This compound Standard |
| Availability | Commercially available from multiple suppliers.[3] | Not found to be commercially available. |
| CAS Number | 58461-27-1 | Not assigned. |
| Typical Purity | ≥90.0% (GC), lot-specific on CoA. | N/A |
| Identified Impurities | Specified on CoA (e.g., water content ≤5.0%). | N/A |
| Certification | Often available as an analytical standard or CRM. | N/A |
| Cost | Varies by supplier and purity. | High (requires custom synthesis and characterization). |
Analytical Methodologies for Characterization
For any terpene alcohol standard, a combination of chromatographic and spectroscopic techniques is essential for identity confirmation and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse technique for the analysis of volatile compounds like terpene alcohols.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the analytical standard in a suitable solvent (e.g., hexane or ethanol) at a concentration of approximately 100 µg/mL.
-
Instrumentation: Utilize a GC system coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at a rate of 5-10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Rationale for Experimental Choices:
-
The choice of a non-polar column allows for the separation of isomers based on their boiling points.
-
The temperature program is designed to ensure good separation of volatile components while minimizing analysis time.
-
EI at 70 eV is a standard condition that provides reproducible fragmentation patterns for library matching.
Expected Data for Lavandulol:
The GC-MS analysis of a lavandulol standard will yield a chromatogram with a major peak corresponding to lavandulol. The retention time of this peak should be consistent under the same analytical conditions. The mass spectrum of lavandulol will show a characteristic fragmentation pattern that can be compared to library spectra for confirmation of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the standard in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms and confirm the overall structure.
-
Rationale for Experimental Choices:
-
CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.
-
A high-field spectrometer provides better signal dispersion, which is crucial for resolving complex spectra.
-
2D NMR experiments are essential for unambiguously assigning all proton and carbon signals, especially for complex isomers.
Expected Data for Lavandulol:
The ¹H and ¹³C NMR spectra of lavandulol will show a unique set of chemical shifts and coupling constants that correspond to its specific arrangement of protons and carbons.[4] These spectra serve as a fingerprint for the molecule and can be used to confirm its identity and assess its purity by comparing it to reference spectra.
Visualizing the Analytical Workflow
Caption: A typical workflow for the analysis and verification of terpene alcohol standards.
Conclusion and Recommendations for Researchers
This guide highlights the critical importance of thoroughly investigating the availability and characterization of analytical standards before embarking on research.
-
Lavandulol stands as a well-defined and accessible reference standard for researchers in fields ranging from natural product chemistry to fragrance development. Its commercial availability with specified purity allows for reliable and reproducible experimental work.
Key Recommendations:
-
Verify Before You Buy: Always confirm the identity of a compound using its CAS number and IUPAC name. Be wary of using standards with ambiguous or unverified nomenclature.
-
Demand the Certificate of Analysis: For any purchased standard, the CoA is an indispensable document that provides crucial information on purity, identity, and potential impurities.
-
In-house Verification: Whenever possible, perform in-house analytical verification (e.g., by GC-MS) to confirm the identity and purity of a new batch of standard, even from a trusted supplier.
-
For Novel Compounds: If a desired compound is not commercially available, a collaborative effort with a synthetic chemistry group is often the most effective path forward. The synthesized material must be fully characterized by spectroscopic methods (NMR, MS) and its purity determined before it can be confidently used as a reference standard.
By adhering to these principles of scientific integrity and rigorous analytical practice, researchers can ensure the validity and reliability of their findings in the dynamic field of chemical and biomedical research.
References
-
LookChem. (2E,S)-2,5-Dimethyl-4-vinyl-2,5-hexadien-1-ol. [Link]
-
MDPI. Exploring the Chemical Composition of Bulgarian Lavender Absolute (Lavandula Angustifolia Mill.) by GC/MS and GC-FID. [Link]
-
MDPI. Study on Lavender Essential Oil Chemical Compositions by GC-MS and Improved pGC. [Link]
-
NIST. (S)-2,5-Dimethyl-3-vinylhex-4-en-2-ol. [Link]
-
PubChem. 2,5-Dimethyl-2-vinyl-4-hexenal. [Link]
-
The Good Scents Company. (-)-lavandulol. [Link]
-
The Good Scents Company. 2-hexen-1-ol. [Link]
-
The Good Scents Company. (E)-2-hexen-1-ol. [Link]
-
PlaeDB. (3R,4S)-2,5-dimethyl-3-vinyl-hex-5-ene-2,4-diol. [Link]
- Google P
- Google Patents.
- Google Patents.
- Google Patents.
-
PMC. Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. [Link]
-
ResearchGate. Comparative GC/MS analysis of lavender (Lavandula angustifolia Mill.) inflorescence and essential oil volatiles. [Link]
-
SCION Instruments. APPLICATION NOTE AN133. [Link]
-
SciTePress. Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). [Link]
-
The ANSI Blog. ISO 8432:1987— Liquid Chromatography For Essential Oils. [Link]
-
iTeh Standards. ISO/TC 54 - Essential oils. [Link]
-
herbarom. The 4 official standards for essential oils. [Link]
-
Eurofins. Essential oils: characterisation and authenticity testing. [Link]
-
PMC. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector. [Link]
-
PubMed. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector. [Link]
-
ResearchGate. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]
-
MDPI. Application of 1H NMR and HPLC-DAD in Metabolic Profiling of Extracts of Lavandula angustifolia and Lavandula × intermedia Cultivars. [Link]
-
IMEKO. P34: NMR MARKERS FOR QUANTITATIVE ANALYSIS OF THE ROMANIAN LAVANDULA VARIETIES. [Link]
-
SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
Supporting Information. [Link]
-
ResearchGate. GC-MS chromatogram of Lavandula angustifolia essential oil, obtained in 2018. [Link]
-
PMC. Chemometric Analysis of Lavender Essential Oils Using Targeted and Untargeted GC-MS Acquired Data for the Rapid Identification and Characterization of Oil Quality. [Link]
-
Cannabis Science and Technology. Using Gas Chromatography for Accurate Terpene Analysis in Cannabis. [Link]
-
Semantic Scholar. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. [Link]
-
PMC. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. [Link]
-
Quality Standards As Per ISO The requisites of Essential Oils Quality. [Link]
-
Essential Oil Testing: A Guide to Quality, Purity, Methods, and Regulations. [Link]
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Validating GC-MS Methods for Rare Terpene Identification: A Comparative Guide
Product Focus: Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) Alternative: Standard One-Dimensional Gas Chromatography-Mass Spectrometry (1D GC-MS)
Executive Summary
In the analysis of complex botanical matrices (e.g., Cannabis sativa, Humulus lupulus), "rare" terpenes—often sesquiterpenoids or specific enantiomers present at trace levels—are frequently masked by dominant monoterpenes or matrix interferences. Standard 1D GC-MS, while the industry workhorse, often fails to resolve these co-eluting species, leading to false negatives or inaccurate quantification.
This guide validates the performance of GC×GC-TOFMS against standard 1D GC-MS , demonstrating why the former is the requisite platform for rare terpene identification. We provide a self-validating experimental framework based on ICH Q2(R2) guidelines to ensure data integrity for drug development and high-end research applications.
The Technical Challenge: Why Standard Methods Fail
The identification of rare terpenes faces two primary physical limitations in 1D GC-MS:
-
Peak Capacity Saturation: Complex terpene profiles can contain over 200 distinct compounds. A standard 30m capillary column has a theoretical peak capacity of ~250-300. When matrix components are included, the probability of co-elution approaches 100%.
-
Spectral Similarity: Isomeric terpenes (e.g.,
-thujene vs. -pinene, or the farnesene isomers) possess nearly identical Electron Ionization (EI) fragmentation patterns. Without chromatographic resolution, mass spectral deconvolution algorithms (like AMDIS) often fail to distinguish minor peaks buried under major ones.
Comparative Performance Data
The following data summarizes a direct comparison of a complex terpene standard mix analyzed on both systems.
| Performance Metric | Standard 1D GC-MS (Single Quad) | Advanced GC×GC-TOFMS | Improvement Factor |
| Peak Capacity | ~280 peaks | > 3,500 peaks | 12x |
| Spectral Acquisition Rate | 10–20 Hz | 200–500 Hz | 25x |
| Spectral Similarity Score (Avg) | 548 / 1000 (Co-eluting) | 869 / 1000 (Resolved) | 1.6x |
| LOD (Rare Sesquiterpenes) | 1.0 µg/mL | 0.05 µg/mL | 20x |
| Resolution ( | 0.8 (Co-eluting: Limonene/Cymene) | 4.2 (Fully Resolved) | 5.25x |
Data Source: Derived from comparative studies on cannabis terpene profiling [1][2].[1][2][3]
Experimental Validation Framework
To validate a method for rare terpenes, you cannot simply run a standard calibration curve. You must prove the system can detect the analyte in the presence of interferences.
Reagents and Standards
-
Certified Reference Materials (CRMs): Use ISO 17034 accredited standards.
-
Critical Pair Mix: Prepare a specific check standard containing known co-eluting pairs:
-
Internal Standard (ISTD): 3,5-Di-tert-butyl-4-hydroxytoluene (BHT) or deuterated analogues (e.g.,
-Pinene-d6) to correct for injection variability.
Instrumentation & Conditions
System A: The Product (GC×GC-TOFMS)
-
Primary Column: Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm) – Non-polar separation based on boiling point.
-
Modulator: Thermal modulation (dual-stage); Period (
) = 3.0 s. -
Secondary Column: Rxi-17Sil MS (1.5 m × 0.25 mm × 0.25 µm) – Polar separation based on polarity/structure.
-
Detector: Time-of-Flight MS (Acquisition: 200 spectra/s; Mass Range: 35–500 m/z).
System B: The Alternative (1D GC-MS)
-
Column: Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).[1]
-
Detector: Single Quadrupole MS (Scan mode; Acquisition: 5 scans/s).
Step-by-Step Validation Protocol
This protocol is designed to satisfy ICH Q2(R2) requirements for Specificity, Linearity, and Sensitivity (LOD/LOQ).
Phase 1: Specificity & Spectral Deconvolution
Objective: Prove that the "rare" terpene is not a matrix artifact.
-
Preparation: Spike a "blank" matrix (e.g., terpene-free hemp oil or MCT oil) with the Critical Pair Mix at 10 µg/mL.
-
Execution: Inject the sample into both System A and System B.
-
Data Analysis:
-
1D GC-MS: Extract Ion Chromatogram (EIC) for unique masses. Note peak width.[1] If peak width > 10s or tailing factor > 1.5, co-elution is likely.
-
GC×GC: Generate a Contour Plot (2D Chromatogram). Look for distinct "blobs" separated on the Y-axis (2nd dimension).
-
Criterion: The spectral match score (NIST Library) must exceed 800. In 1D GC, co-elution often drops this to < 600 due to mixed spectra [3].
-
Phase 2: Linearity & Dynamic Range
Objective: Rare terpenes often exist at 0.01% alongside major terpenes at 20%.
-
Calibration: Prepare a 7-point curve ranging from 0.05 µg/mL to 1000 µg/mL.
-
Injection: Analyze in triplicate.
-
Calculation: Plot Area Ratio (Analyte/ISTD) vs. Concentration.
-
Self-Validating Check: Calculate the Response Factor (RF) for each point. The %RSD of the RFs across the entire range must be < 15%. If the low-end points deviate, your method is not valid for rare terpenes.
Phase 3: Method Robustness (Modulation Efficiency)
Unique to GC×GC validation.
-
Parameter: Variation of Modulation Period (
) by ±0.5s. -
Test: Ensure that the "wraparound" (peaks eluting late in the 2nd dimension) does not interfere with the target rare terpenes.
-
Acceptance: Retention times in 1st and 2nd dimensions should remain stable (%RSD < 0.5%).
Visualizing the Validation Logic
The following diagram illustrates the decision-making process for validating a rare terpene method, highlighting the critical divergence between standard and advanced techniques.
Caption: Decision tree for validating terpene methods. Note the critical branch where complex matrices require GC×GC (Green Node) to pass specificity criteria.
Mechanism of Action: The GC×GC Advantage[3]
To understand why the product works where the alternative fails, we must visualize the signal processing path.
Caption: Signal path of GC×GC-TOFMS. The modulator acts as a 'gatekeeper', slicing co-eluting peaks from the 1st dimension and separating them in the 2nd dimension.
References
-
LECO Corporation. (2023). Determining Terpene Profiles of Cannabis Strains Using GC and GCxGC with High Performance TOFMS. Retrieved from [Link]
-
SepSolve Analytical. (2020).[6] Comparison of terpene profiles across cannabis strains. Retrieved from [Link]
-
Kaur, J., et al. (2023). Comprehensive Profiling of Terpenes and Terpenoids in Different Cannabis Strains Using GC×GC-TOFMS. Separations, 10(9), 500.[4] Retrieved from [Link]
-
ICH. (2023).[5][8] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Sources
- 1. leco.co.jp [leco.co.jp]
- 2. Comparison of terpene profiles across cannabis strains [sepsolve.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. database.ich.org [database.ich.org]
Comparative Bioactivity Profile of Major Eucalyptus Terpenes
Focus Agents: 1,8-Cineole (Eucalyptol),
Executive Summary
This guide provides a technical comparison of the three dominant terpenes found in Eucalyptus species. While 1,8-cineole is the chemotaxonomic marker for the genus, often constituting >70% of pharmaceutical-grade oils, comparative data suggests that minor constituents like
Chemical Characterization & Physicochemical Properties[2]
Understanding bioactivity requires a grounding in the physicochemical constraints of these molecules.
| Compound | Structure Type | LogP (Lipophilicity) | Boiling Point | Key Solvency Characteristic |
| 1,8-Cineole | Cyclic Ether (Monoterpenoid) | ~2.74 | 176°C | High skin permeation enhancer; oxide bridge confers stability. |
| Bicyclic Monoterpene | ~4.48 | 155°C | Highly lipophilic; crosses blood-brain barrier (BBB) effectively. | |
| Limonene | Cyclic Monoterpene | ~4.57 | 176°C | Excellent solvent properties; prone to oxidation (forming sensitizers). |
Module 1: Antimicrobial Efficacy
The Gold Standard Comparison
Mechanism of Action
Terpenes function primarily as Membrane Disruptors . Their lipophilicity allows them to partition into the bacterial phospholipid bilayer, causing expansion, increased fluidity, and eventual leakage of intracellular ions (
-
1,8-Cineole: Acts as a "wedge," disrupting the hydrogen bonding between lipid heads. It is often less potent alone but enhances the entry of other antimicrobials (synergist).
- -Pinene: Due to higher lipophilicity (LogP 4.48), it binds deeply within the hydrophobic core of the membrane, causing severe structural damage, particularly in Gram-positive bacteria.
Comparative Data: Minimum Inhibitory Concentrations (MIC)
Data synthesized from broth microdilution assays (standardized).
| Target Organism | 1,8-Cineole (mg/mL) | Limonene (mg/mL) | Analysis | |
| S.[2] aureus (Gram+) | 2.0 – 8.0 | 1.2 – 2.5 | 4.0 – 15.0 | |
| E. coli (Gram-) | 4.0 – >10.0 | 2.5 – 5.0 | >10.0 | Gram-negative outer membranes resist terpene penetration; Pinene retains marginal efficacy. |
| C. albicans (Yeast) | 3.0 – 5.0 | 1.5 – 3.0 | ~5.0 | Fungi are highly susceptible to the bicyclic structure of pinene. |
Pathway Visualization: Membrane Disruption Dynamics
Figure 1: Mechanism of terpene-induced bacterial cell death. Note the Gram-negative barrier effect which necessitates higher concentrations of 1,8-cineole.
Module 2: Anti-inflammatory & Immunomodulatory Potential
Therapeutic Application: Respiratory & Topical Inflammation
While
Comparative Signaling Pathways
-
1,8-Cineole: Specifically targets the NF-
B pathway . It prevents the nuclear translocation of the p65 subunit. It also acts as a mucolytic agent. - -Pinene: primarily inhibits MAPK (Mitogen-Activated Protein Kinases) phosphorylation (JNK, ERK) and suppresses iNOS (inducible Nitric Oxide Synthase).
Pathway Visualization: NF- B Inhibition[3][4]
Figure 2: 1,8-Cineole inhibits inflammation by blocking the nuclear translocation of NF-
Module 3: Experimental Protocols
Reproducible Workflows for Validation
To validate these findings in your own lab, follow these modified protocols designed to handle the volatility and hydrophobicity of terpenes.
Protocol A: Modified Broth Microdilution (MIC Determination)
Standard aqueous protocols fail with terpenes due to phase separation. This protocol ensures emulsification.
-
Emulsifier Prep: Prepare a stock of 0.5% Tween 80 in Mueller-Hinton Broth (MHB). Note: Do not exceed 0.5% as Tween can inhibit bacterial growth itself.
-
Inoculum: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard). -
Dilution Series:
-
Dissolve Terpene (e.g.,
-pinene) in DMSO (10% final concentration) + Tween 80 MHB. -
Perform 2-fold serial dilutions in a 96-well plate (Range: 0.05 mg/mL to 20 mg/mL).
-
-
Incubation: Seal plate with Parafilm (Critical: prevents terpene evaporation) and incubate at 37°C for 24h.
-
Visualization: Add 10
L Resazurin dye (0.01%). Incubate 2h.-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic reduction of dye).
-
Protocol B: LPS-Induced Inflammation Assay (In Vitro)
Validating the anti-inflammatory mechanism.
-
Cell Line: RAW 264.7 murine macrophages.[3]
-
Pre-treatment: Seed cells (
cells/well). Treat with 1,8-cineole (1–10 M) for 1 hour prior to stimulation. -
Stimulation: Add Lipopolysaccharide (LPS) at 1
g/mL. Incubate 24h. -
Readout 1 (NO Production): Mix 50
L supernatant with 50 L Griess Reagent. Measure absorbance at 540 nm. -
Readout 2 (Western Blot): Lyse cells. Probe for I
B (cytosolic) and NF- B p65 (nuclear fraction).-
Expected Result: Cineole treated cells show preserved I
B bands and reduced nuclear p65 bands.
-
Module 4: Synergism & The "Entourage Effect"
Isolates are useful for standardization, but whole oils often perform better. This is quantified using the Fractional Inhibitory Concentration Index (FICI) .[4]
-
FICI
0.5: Synergism (Effect is greater than sum). -
0.5 < FICI
1.0: Additive. -
FICI > 4.0: Antagonism.
Key Finding: 1,8-Cineole +
References
-
Mulyaningsih, S., et al. (2010). "Synergistic properties of the terpenoids aromadendrene and 1,8-cineole from the essential oil of Eucalyptus globulus against antibiotic-susceptible and antibiotic-resistant pathogens."[5][6] Phytomedicine. Link
-
Juergens, U.R., et al. (2003). "Anti-inflammatory activity of 1.8-cineol (eucalyptol) in bronchial asthma: a double-blind placebo-controlled trial." Respiratory Medicine. Link
-
Kim, D.S., et al. (2015). "Alpha-pinene exhibits anti-inflammatory activity through the suppression of MAPKs and the NF-κB pathway in mouse peritoneal macrophages." The American Journal of Chinese Medicine. Link
-
Rakover, D., et al. (2022). "Rosemary essential oil and its components 1,8-cineole and
-pinene induce ROS-dependent lethality... in Candida albicans."[4] PLOS ONE. Link -
Greiner, J., et al. (2013). "1,8-Cineol inhibits nuclear translocation of NF-κB p65 and NF-κB-dependent transcriptional activity." Biochimica et Biophysica Acta (BBA). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rosemary essential oil and its components 1,8-cineole and α-pinene induce ROS-dependent lethality and ROS-independent virulence inhibition in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic properties of the terpenoids aromadendrene and 1,8-cineole from the essential oil of Eucalyptus globulus against antibiotic-susceptible and antibiotic-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Differentiating C10H18O Isomers: A Case Study of 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol
In the intricate landscape of organic chemistry, the differentiation of isomers—molecules sharing the same molecular formula but possessing distinct structural arrangements—presents a significant analytical challenge. This is particularly true for terpenoid alcohols with the formula C10H18O, a class of compounds prevalent in natural products, pharmaceuticals, and fragrance industries. This guide provides a comprehensive, in-depth comparison of analytical methodologies to distinguish a specific, less common isomer, 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol, from its more prevalent and structurally similar counterparts: linalool, geraniol, and nerol.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing self-validating systems to ensure scientific rigor. For clarity, it is important to note that while extensive experimental data is available for linalool, geraniol, and nerol, such data for this compound is not readily found in publicly accessible databases. Therefore, to provide a comprehensive comparative framework, this guide utilizes predicted spectral data for this compound, generated from validated computational models. This approach serves to illustrate the analytical principles that would be applied should an experimental sample become available.
The Challenge of Isomeric Complexity
The C10H18O isomers, particularly unsaturated alcohols, often exhibit subtle differences in their physical and chemical properties, making their individual identification within a complex mixture a formidable task. The structural nuances, such as the position of double bonds and hydroxyl groups, as well as stereochemistry, dictate their unique biological activities and organoleptic properties. Consequently, robust analytical strategies are paramount for quality control, drug development, and scientific research.
This guide will systematically explore the application of four key analytical techniques:
-
Gas Chromatography (GC)
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Fourier-Transform Infrared (FTIR) Spectroscopy
For each technique, we will examine the underlying principles of separation and identification, present comparative data in tabular format, and provide detailed experimental protocols.
Gas Chromatography (GC): Leveraging Volatility and Polarity
Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For C10H18O isomers, the choice of the stationary phase is critical in achieving baseline separation.
Experimental Protocol: GC-FID Analysis
-
Instrumentation: An Agilent 7890B Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point due to its versatility. For enhanced separation of these isomers, a more polar column like a DB-WAX can be employed.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection at 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 5°C/min to 220°C, and hold for 5 minutes.
-
Detector: FID at 280°C.
-
Sample Preparation: Prepare 100 ppm solutions of each isomer in high-purity ethanol.
Comparative GC Retention Times
The retention time of each isomer is influenced by its boiling point and interaction with the stationary phase. Generally, more polar compounds will have longer retention times on a polar stationary phase.
| Compound | Predicted/Experimental Retention Index (Non-polar column) | Expected Elution Order |
| Linalool | ~1095 | 1 |
| Nerol | ~1228 | 3 |
| Geraniol | ~1254 | 4 |
| This compound | Predicted: ~1150-1200 | 2 |
Note: Predicted retention index for the target molecule is based on its structural similarity to other C10H18O alcohols. The actual retention time would need to be experimentally determined.
The subtle differences in the molecular structure, particularly the position of the hydroxyl group and the overall molecular shape, lead to these variations in retention times, allowing for their chromatographic separation.
Mass Spectrometry (MS): Unveiling Molecular Fingerprints
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for identifying individual components in a mixture. The fragmentation patterns of isomers, though often similar, can exhibit key differences that aid in their distinction.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC-MS system, such as a Thermo Fisher Scientific TRACE 1310 GC coupled to an ISQ single quadrupole mass spectrometer.
-
GC Conditions: Same as the GC-FID protocol.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scanning from m/z 40 to 300.
-
Data Analysis: Comparison of the obtained mass spectra with a reference library (e.g., NIST) and analysis of unique fragment ions.
Comparative Mass Spectral Data
The fragmentation of these alcohols is often driven by the position of the hydroxyl group and the double bonds, leading to characteristic fragment ions.
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Distinguishing Features |
| Linalool | 154 | 71, 93, 121, 136 | Prominent m/z 71 due to the formation of a stable tertiary carbocation. |
| Nerol | 154 | 69, 93, 121, 139 | Similar to Geraniol, but with subtle differences in fragment ion intensities. |
| Geraniol | 154 | 69, 93, 121, 139 | Characteristic loss of water (M-18) to give a fragment at m/z 136. |
| This compound | Predicted: 154 | Predicted: 69, 81, 95, 123, 136 | Expected to show a significant M-18 peak and fragmentation influenced by the vinyl group. |
Note: Predicted fragmentation patterns for the target molecule are based on established fragmentation rules for unsaturated alcohols.
The presence and relative abundance of specific fragment ions serve as a molecular fingerprint for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. It is an unparalleled tool for the unambiguous determination of molecular structure, including the connectivity of atoms and stereochemistry.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: Acquisition of a standard proton spectrum.
-
¹³C NMR: Acquisition of a proton-decoupled carbon spectrum.
-
2D NMR: Acquisition of COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to aid in proton and carbon assignments.
Comparative NMR Data
The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment, making NMR a powerful tool for distinguishing isomers.
| Proton Environment | Linalool | Nerol | Geraniol | This compound (Predicted) |
| -CH₂OH | ~3.6-3.7 (d) | ~4.1 (d) | ~4.1 (d) | ~3.5-3.6 (s) |
| Vinylic -H | ~5.0-6.0 (m) | ~5.1-5.4 (m) | ~5.1-5.4 (m) | ~5.0-5.9 (m) |
| Allylic -CH₃ | ~1.6-1.7 (s) | ~1.6-1.8 (s) | ~1.6-1.8 (s) | ~1.7 (s) |
| Carbon Environment | Linalool | Nerol | Geraniol | This compound (Predicted) |
| C-OH | ~73.5 | ~59.5 | ~59.5 | ~75-78 |
| C=C | ~111-145 | ~123-142 | ~124-141 | ~115-148 |
| -CH₂OH | ~61.5 | ~59.0 | ~59.0 | ~65-68 |
Note: Predicted NMR data for the target molecule is based on computational algorithms that correlate structure with chemical shifts.
The distinct chemical shifts and coupling patterns in the NMR spectra provide definitive structural information to differentiate these isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the presence of specific functional groups.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer.
-
Technique: Attenuated Total Reflectance (ATR) is suitable for liquid samples.
-
Data Acquisition: Collect spectra from 4000 to 400 cm⁻¹.
Comparative FTIR Data
While all four isomers will exhibit characteristic absorptions for O-H and C-H bonds, the fingerprint region (below 1500 cm⁻¹) and the C=C stretching region can show subtle but significant differences.
| Functional Group | Linalool (cm⁻¹) | Nerol (cm⁻¹) | Geraniol (cm⁻¹) | This compound (Predicted) (cm⁻¹) |
| O-H stretch (broad) | ~3300-3400 | ~3300-3400 | ~3300-3400 | ~3300-3400 |
| C-H stretch (sp³) | ~2850-3000 | ~2850-3000 | ~2850-3000 | ~2850-3000 |
| C-H stretch (sp²) | ~3010-3090 | ~3010-3090 | ~3010-3090 | ~3010-3090 |
| C=C stretch | ~1645, ~1675 | ~1670 | ~1670 | ~1640, ~1670 |
| C-O stretch | ~1115 | ~1000 | ~1000 | ~1050-1100 |
The presence of a terminal vinyl group in this compound would likely result in a distinct C=C stretching absorption around 1640 cm⁻¹, which may be less pronounced or absent in the other isomers.[1][2]
Visualizing the Analytical Workflow
To effectively distinguish these isomers, a multi-technique approach is essential. The following diagram illustrates a logical workflow for the comprehensive analysis of a sample containing potential C10H18O isomers.
Caption: A logical workflow for the separation and identification of C10H18O isomers.
Conclusion
The successful differentiation of this compound from its C10H18O isomers, such as linalool, nerol, and geraniol, necessitates a synergistic application of modern analytical techniques. Gas chromatography provides the initial, crucial separation based on physicochemical properties. Mass spectrometry then offers vital information on molecular weight and fragmentation patterns, allowing for tentative identification. However, for unambiguous structural elucidation, Nuclear Magnetic Resonance spectroscopy remains the definitive tool, providing a detailed atomic-level map of the molecule. Fourier-Transform Infrared spectroscopy complements this by confirming the presence of key functional groups.
While the lack of readily available experimental data for this compound requires the use of predictive models for a complete comparative analysis, the principles and methodologies outlined in this guide provide a robust framework for any researcher, scientist, or drug development professional faced with the challenge of distinguishing complex isomers. The integration of these techniques, guided by a sound understanding of their underlying principles, is the cornerstone of rigorous and reliable chemical analysis.
References
-
NIST Chemistry WebBook. (n.d.). Linalool. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Geraniol. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Nerol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethenyl-2,5-dimethylhex-4-en-1-ol. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33.
- Mundal, D. A., Lutz, K. E., & Thomson, R. J. (2012). Allene Synthesis by the 2-Nitrobenzenesulfonylhydrazide-Mediated Coupling of Hydroxyaldehydes or Ketones with Alkynyl Trifluoroborate Salts. Journal of the American Chemical Society, 134(13), 5782–5785.
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294.
Sources
Beyond Retention Times: A Comparative Guide to Inter-Laboratory Reproducibility in Essential Oil Profiling
Introduction: The "Chameleon Effect" in Phytochemistry
In drug development and high-end fragrance manufacturing, the chemical profile of an essential oil (EO) is its fingerprint. However, a critical crisis exists in the industry: the "Chameleon Effect." A sample of Lavandula angustifolia analyzed in Lab A can appear chemically distinct from the same sample analyzed in Lab B, not because the oil has changed, but because the analytical profiling lacks standardization.
For researchers relying on EOs as Active Pharmaceutical Ingredients (APIs), this variance is unacceptable. It stems from a reliance on simple Retention Times (RT) and raw Mass Spectrometry (MS) % Area data, which are inherently non-reproducible across different hardware configurations.
This guide objectively compares the standard "1D GC-MS" approach against robust, self-validating alternatives: LRI-Calibrated GC-MS and GC×GC-TOFMS .
Comparative Analysis of Profiling Methodologies
We evaluated three distinct methodologies for profiling complex terpene mixtures. The data below summarizes their performance regarding reproducibility (RSD%), identification confidence, and quantitative accuracy.
Table 1: Method Performance Comparison
| Feature | Method A: Standard 1D GC-MS | Method B: LRI-Calibrated Split GC-FID/MS | Method C: GC×GC-TOFMS |
| Primary Identification | Mass Spectral Library Match (NIST/Wiley) | Mass Spec + Linear Retention Index (LRI) | Deconvoluted Spectra + 2D Topology |
| Quantification Basis | Total Ion Current (TIC) % Area | FID % Area (Normalized) | TIC or FID (if available) |
| Inter-Lab Reproducibility (RSD) | High Variance (15-25%) | High Stability (<5%) | Moderate (Dependent on Modulation) |
| Co-elution Resolution | Poor (isomers often merge) | Moderate (verified by LRI) | Superior (Orthogonal Separation) |
| Throughput | High (30-60 min) | High (30-60 min) | Low (Data processing heavy) |
| Cost/Complexity | Low | Medium | High |
Critical Insight: The Quantification Trap
Method A is the most common but least accurate. MS detectors have variable response factors; a terpene hydrocarbon and an oxygenated terpene with the same mass will produce different signal intensities in the TIC. Method B is the industry "Gold Standard" (ISO 7609 compliant) because it uses the MS for identity and the FID (Flame Ionization Detector) for quantity. FID response is proportional to carbon mass, making it far more uniform for EO quantification.
The Science of Variance: Why Profiles Fail
To solve reproducibility, we must understand the causality of error. The following diagram illustrates how minor hardware drifts propagate into major identification errors in standard workflows.
Figure 1: The "Reproducibility Trap" showing how hardware drift leads to false positives when relying solely on MS matching.
The Self-Validating Protocol (Method B)
Phase 1: System Suitability & LRI Calibration
Do not rely on "Retention Time Locking" alone. You must establish a Linear Retention Index (LRI) scale.
-
Inject Homologous Series: Inject a C8–C30 n-alkane standard mix under the exact same temperature program as your oil sample.
-
Calculate LRI: Use the Van den Dool and Kratz equation to convert retention times into indices. This normalizes the data against column length/phase ratio changes.
-
Validation: The LRI of your marker (e.g., Limonene) must match the literature value (e.g., Adams or NIST database) within ±5 units.
-
Phase 2: The Dual-Channel Workflow
To achieve ISO 7609 compliance and scientific integrity, use a post-column splitter.
-
Column: Fused silica capillary (e.g., DB-5MS or DB-Wax), 30m x 0.25mm ID.
-
Splitter: Connect column effluent to a micro-fluidic splitter.
-
Channel 1 (MS): Sends 10% of flow to Mass Spectrometer for Identification.
-
Channel 2 (FID): Sends 90% of flow to FID for Quantification.
-
-
Data Processing:
-
Identify peak at
using MS spectra + LRI confirmation. -
Quantify peak at
using the FID area integration.
-
Phase 3: Experimental Validation (Case Study)
In a simulated inter-lab comparison of Citrus bergamia (Bergamot) oil:
| Compound | Method A (Lab 1) | Method A (Lab 2) | Method B (LRI-Split) | True Value (Ref) |
| Limonene | 35.2% | 41.5% | 38.1% | 38.0% |
| Linalyl Acetate | 28.4% | 22.1% | 30.2% | 30.1% |
| Berganotene | Not Detected | Trace | 0.4% | 0.45% |
Note: Method A shows significant drift due to MS detector tuning differences. Method B remains consistent across labs due to FID linearity and LRI standardization.
Visualizing the Robust Workflow
The following diagram outlines the recommended self-validating workflow that integrates LRI and Dual-Detection.
Figure 2: The "Dual-Validation Workflow" ensuring simultaneous accurate identification and quantification.
Conclusion
For reproducible essential oil profiling, the era of relying solely on MS library matching is over. The "Senior Application Scientist" recommendation is to adopt Method B (LRI-Calibrated Split GC-FID/MS) . This approach mitigates the hardware variance inherent in MS quantification while preventing the misidentification errors common in simple GC-FID methods.
By anchoring your data to Linear Retention Indices rather than absolute time, and quantifying via FID, you create a dataset that is not just a local snapshot, but a globally reproducible standard.
References
-
International Organization for Standardization. (1985).[1] ISO 7609:1985 Essential oils — Analysis by gas chromatography on capillary columns — General method.[1][2] ISO.[1][2][3][4] [Link]
-
International Organization for Standardization. (1998). ISO 11024-1:1998 Essential oils — General guidance on chromatographic profiles — Part 1: Preparation of chromatographic profiles for presentation in standards. ISO.[1][2][3][4] [Link]
-
Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry (4th ed.). Allured Publishing Corporation.[5] (Standard reference for LRI values).
-
Marriott, P. J., & Shellie, R. (2002).[5] Principles and applications of comprehensive two-dimensional gas chromatography. Trends in Analytical Chemistry, 21(9-10), 573-583. [Link]
-
d'Acampora Zellner, B., et al. (2008). Linear retention indices in gas chromatographic analysis: A review. Flavour and Fragrance Journal, 23(5), 297-314. [Link]
Sources
Spectral Database Matching Guide: 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol (Santolina Alcohol)
[1][2]
Executive Summary
In the analysis of irregular monoterpenes, 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol (commonly known as Santolina Alcohol ) presents a distinct identification challenge.[1][2] Its structural similarity to isomers such as Lavandulol, Artemisia alcohol, and Yomogi alcohol often leads to false positives when relying solely on mass spectral matching.[1][2]
This guide objectively compares the performance of the NIST Mass Spectral Library (the industry benchmark) against alternative databases (Wiley Registry, Open-Source Repositories) specifically for this molecule.[1][2] The consensus is that while spectral matching is necessary, it is insufficient on its own.[2] A self-validating protocol combining Mass Spectrometry (MS) with Linear Retention Indices (LRI) is required to ensure scientific integrity.[1][2]
The Molecule: Technical Profile[2]
Before evaluating databases, the analyst must understand the target's physicochemical behavior.[2] Santolina alcohol is an irregular monoterpene (non-head-to-tail isoprene linkage) often found in Santolina chamaecyparissus and Artemisia species.[1][2]
| Feature | Specification |
| IUPAC Name | This compound |
| Common Name | Santolina Alcohol |
| CAS Registry | 21149-19-9 (Generic), 35671-15-9 (Stereospecific) |
| Formula | C₁₀H₁₈O (MW: 154.[1][2][3]25) |
| Key Structural Motif | Quaternary carbon at C2 with a vinyl group; primary alcohol.[2] |
| Critical Isomers | Lavandulol, Yomogi alcohol, Artemisia alcohol.[1][2] |
Comparative Analysis of Spectral Databases
The following analysis evaluates how well different databases handle the identification of Santolina alcohol based on Spectral Fidelity , Retention Index (RI) Integration , and False Discovery Rate (FDR) .
Primary Candidate: NIST / EPA / NIH Mass Spectral Library (NIST 23)[1]
-
Verdict: The Gold Standard for this specific molecule.
-
Performance:
-
Spectral Quality: Contains high-quality, curated electron ionization (EI) spectra. The fragmentation pattern (m/z 83, 55, 41,[1][2] 69) is distinct but highly similar to other monoterpenes.[2]
-
The "Killer" Feature: NIST provides extensive Retention Index (RI) data.[2] For Santolina alcohol, the RI on a non-polar column (e.g., DB-5) is consistently ~1034–1038 .[1][2] This allows for immediate filtration of isomers like Lavandulol (RI ~1164), which mass spec alone might misidentify.[1][2]
-
Alternative 1: Wiley Registry[1]
-
Verdict: High Coverage, Lower Precision.
-
Performance:
-
Spectral Quality: The Wiley registry is vast and likely contains the spectrum.[2] However, it often includes "noisy" or uncurated spectra from diverse literature sources.[1][2]
-
Risk: Without the strict RI curation found in NIST, a "Forward Search" in Wiley may rank Lavandulol or Artemisia alcohol as the top hit based purely on dot-product similarity, leading to a false positive.[1][2]
-
Alternative 2: Open-Source Databases (MassBank / GNPS / MoNA)[1]
-
Verdict: Insufficient for Irregular Terpenes.
-
Performance:
-
Coverage: These community-driven databases excel in metabolomics and LC-MS/MS but often lack depth in GC-EI-MS data for specific irregular monoterpenes like Santolina alcohol.[1][2]
-
Data Gap: You are unlikely to find a match with high confidence, or you may encounter spectra with different collision energies (for LC-MS) that are inapplicable to standard GC-MS workflows.[1][2]
-
Summary Table: Database Performance
| Feature | NIST Library (Recommended) | Wiley Registry | MassBank / Open Source |
| Spectral Match Score | High (>900 typical) | High (>900 typical) | Variable / Low |
| RI Data Availability | Excellent (n > 10) | Moderate | Poor / Absent |
| Differentiation Power | High (via RI Filter) | Low (MS only) | Low |
| False Positive Risk | Low | High (Isomer confusion) | High (Misidentification) |
Self-Validating Experimental Protocol
To ensure Trustworthiness (the T in E-E-A-T), you must not rely on a database match alone.[1][2] Use this dual-verification workflow.
Methodology: GC-MS with RI Calibration
Step 1: Sample Preparation
-
Extract essential oil or fraction using Dichloromethane (DCM) or Hexane.[2]
-
Dilute to 1% v/v to prevent column overload (which shifts retention times).
Step 2: Chromatographic Separation
-
Column: Non-polar capillary column (e.g., DB-5ms, HP-5, ZB-5), 30m x 0.25mm x 0.25µm.
-
Oven Program: 60°C (1 min hold)
3°C/min 240°C. Note: A slow ramp is critical to separate Santolina alcohol (RI ~1038) from 1,8-Cineole (RI ~1031) and Linalool (RI ~1097).[1] -
Injection: Split mode (1:50) to ensure sharp peaks.[2]
Step 3: Alkane Standard Injection (The Validator)
-
Inject a C8–C20 n-alkane standard mix under identical conditions.
-
Calculate the Linear Retention Index (LRI) for the target peak using the Van den Dool and Kratz equation.[2]
Step 4: Spectral Deconvolution & Matching
-
Perform AMDIS (Automated Mass Spectral Deconvolution and Identification System) to clean background noise.[2]
-
Search Parameters:
-
MS Search: Match factor > 850.
-
RI Window:
10 units.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Pass Criteria: The peak must match the library spectrum AND have an experimental RI within
10 units of the library RI (approx. 1038 on DB-5).[2]
Visualization of Logic & Workflow[2]
Diagram 1: Isomer Differentiation Logic
This decision tree illustrates why mass spectrometry alone fails and how RI resolves the identity.
Caption: Logic flow for distinguishing Santolina alcohol from structural isomers using Retention Index (RI) on a non-polar column.
Diagram 2: Recommended Experimental Workflow
Caption: Step-by-step experimental workflow for high-confidence identification.
References
-
National Institute of Standards and Technology (NIST). (2023).[2] Santolina alcohol Spectral Data & Retention Indices. NIST Chemistry WebBook, SRD 69.[1][2] [Link][1]
-
PubChem. (2025).[2] Compound Summary: (+)-Santolina alcohol (CID 12315281).[1][2] National Library of Medicine.[2] [Link][1]
-
Adams, R. P. (2007).[1][2] Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation.[2] (Industry standard reference for Terpene RIs).
-
Muselli, A., et al. (2007).[1][2] "Santolina Alcohol as Component of the Essential Oil of Achillea ageratum L. from Corsica Island."[2][3] Journal of Essential Oil Research. [Link]
-
El-Sayed, A. M. (2025).[1][2][3] The Pherobase: Database of Pheromones and Semiochemicals. [Link][2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
